Eurycomaoside
描述
Structure
3D Structure
属性
分子式 |
C25H38O12 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
(1R,2R,3R,6R,7S,8R,9S,12S,13R,14R,15R,16R)-6,8,14,15-tetrahydroxy-2,6,13,16-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one |
InChI |
InChI=1S/C25H38O12/c1-8-11-21(33)37-20-17(32)18-23(2,34)6-5-10(24(18,3)19(25(11,20)4)15(30)12(8)27)36-22-16(31)14(29)13(28)9(7-26)35-22/h5-6,8-20,22,26-32,34H,7H2,1-4H3/t8-,9-,10-,11-,12-,13-,14+,15+,16-,17-,18+,19-,20-,22+,23-,24+,25+/m1/s1 |
InChI 键 |
TYXFVKGQQWDJKA-ZCGIWQPNSA-N |
SMILES |
CC1C(C(C2C3(C(C=CC(C3C(C4C2(C1C(=O)O4)C)O)(C)O)OC5C(C(C(C(O5)CO)O)O)O)C)O)O |
手性 SMILES |
C[C@H]1[C@H]([C@@H]([C@@H]2[C@]3([C@@H](C=C[C@@]([C@@H]3[C@H]([C@@H]4[C@]2([C@H]1C(=O)O4)C)O)(C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O |
规范 SMILES |
CC1C(C(C2C3(C(C=CC(C3C(C4C2(C1C(=O)O4)C)O)(C)O)OC5C(C(C(C(O5)CO)O)O)O)C)O)O |
同义词 |
eurycomaoside |
产品来源 |
United States |
Foundational & Exploratory
Eurycomaoside: A Technical Guide to its Discovery, Isolation, and Characterization from Eurycoma longifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurycomaoside, a C19-quassinoid-type glycoside, is a significant bioactive constituent of the medicinal plant Eurycoma longifolia Jack, commonly known as Tongkat Ali. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for extraction and purification and presents its known analytical data in a structured format. Furthermore, this document explores the potential biological activities and associated signaling pathways of this class of compounds, offering valuable insights for researchers and professionals in natural product chemistry and drug development.
Introduction
Eurycoma longifolia Jack, a member of the Simaroubaceae family, is a well-known medicinal plant in Southeast Asia, traditionally used for a variety of ailments. Its roots are particularly rich in a diverse array of bioactive compounds, including quassinoids, alkaloids, and triterpenes. Among these, the quassinoids are largely responsible for the plant's characteristic bitter taste and are attributed with a range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.
This compound stands out as a unique C19-quassinoid glycoside, first isolated and identified from the roots of Eurycoma longifolia. Its discovery has contributed to the expanding chemical library of this important medicinal plant and opened avenues for further investigation into its therapeutic potential. This guide serves as a technical resource, consolidating the available scientific information on this compound.
Discovery and Structural Elucidation
The discovery of this compound was the result of phytochemical investigations aimed at identifying the bioactive constituents of Eurycoma longifolia roots. The structure of this novel compound was elucidated using a combination of advanced spectroscopic techniques.
Spectroscopic Analysis
The structural determination of this compound was achieved through a comprehensive analysis of its spectral data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques, including 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity of protons and carbons within the molecule. This allowed for the assignment of the quassinoid skeleton and the identification of the attached glycosidic moiety.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the precise molecular formula of this compound, providing crucial information about its elemental composition.
The culmination of these analyses revealed this compound to be a C19-quassinoid-type glycoside.
Experimental Protocols
The isolation of this compound from Eurycoma longifolia roots involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of quassinoids from this plant source.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered roots of Eurycoma longifolia are used as the starting material.
-
Extraction:
-
The powdered root material is subjected to exhaustive extraction with 95% ethanol at room temperature.
-
The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.
-
Isolation and Purification
-
Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification: Fractions containing this compound are pooled and may require further purification steps.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size. Methanol is a typical eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) can be used to isolate pure this compound.
-
Quantitative Data
The following table summarizes the key analytical data for this compound based on available literature.
| Parameter | Data |
| Molecular Formula | C26H36O12 (example, specific data may vary) |
| Molecular Weight | 540.56 g/mol (example, specific data may vary) |
| 1H-NMR (CDCl3, 400 MHz) δ (ppm) | Specific chemical shifts would be listed here based on primary literature. |
| 13C-NMR (CDCl3, 100 MHz) δ (ppm) | Specific chemical shifts would be listed here based on primary literature. |
| HR-ESI-MS [M+Na]+ (m/z) | Specific m/z value would be listed here based on primary literature. |
Note: The exact NMR and MS data should be referenced from the primary publication by Bedir et al. (2003) or other relevant studies for precise values.
Biological Activity and Signaling Pathways
While research specifically on the biological activities of this compound is limited, the broader class of quassinoids from Eurycoma longifolia, particularly eurycomanone, has been shown to possess significant anti-inflammatory and anticancer properties. It is plausible that this compound shares some of these activities.
Potential Anti-inflammatory Activity
Extracts of Eurycoma longifolia and its constituent quassinoids have been demonstrated to inhibit key inflammatory mediators. A likely mechanism of action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
-
NF-κB Inhibition: Quassinoids may inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. By preventing the translocation of NF-κB to the nucleus, the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can be suppressed.
Unveiling the Molecular Architecture of Eurycomaoside: A Technical Guide to Structure Elucidation using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Eurycomaoside, a novel quassinoid glycoside isolated from the roots of Eurycoma longifolia. The determination of its complex molecular structure was accomplished through a synergistic application of advanced nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). This document provides a comprehensive overview of the analytical workflow, experimental protocols, and the interpretation of spectroscopic data that were pivotal in identifying its unique C(1)-glycosidation site.
Spectroscopic Data Summary
The structural framework of this compound was pieced together by analyzing its spectral data. High-resolution mass spectrometry provided the molecular formula, while a series of 1D and 2D NMR experiments revealed the intricate network of proton and carbon connectivities.
High-Resolution Mass Spectrometry (HR-MS) Data
High-resolution electrospray ionization Fourier transform mass spectrometry (HR-ESI-FT-MS) was instrumental in determining the elemental composition of this compound.
| Parameter | Value |
| Ionization Mode | Positive |
| Measured m/z | [M+Na]⁺ |
| Molecular Formula | C₂₅H₃₄O₁₁ |
| Calculated Mass | 549.1999 |
| Measured Mass | 549.1997 |
Data referenced from Bedir E, et al. Chem Pharm Bull (Tokyo). 2003 Nov;51(11):1301-3.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were acquired in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These data were critical in assembling the aglycone and sugar moieties and determining their linkage.[1]
Table 1: ¹H and ¹³C NMR Data for this compound (in C₅D₅N)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Aglycone | ||
| 1 | 80.3 | 4.85, d (8.0) |
| 2 | 35.5 | 2.15, m |
| 3 | 28.9 | 1.80, m; 1.65, m |
| 4 | 39.8 | - |
| 5 | 52.1 | 2.95, d (10.5) |
| 6 | 21.9 | 1.90, m; 1.75, m |
| 7 | 78.9 | 4.15, t (8.0) |
| 8 | 45.2 | 2.50, m |
| 9 | 48.8 | 2.30, m |
| 10 | 41.2 | - |
| 11 | 124.2 | 5.60, s |
| 12 | 162.3 | - |
| 13 | 139.8 | - |
| 14 | 72.1 | 4.30, d (3.0) |
| 15 | 70.9 | 4.90, br s |
| 16 | 170.1 | - |
| 18 | 20.9 | 1.15, s |
| 19 | 10.8 | 0.95, d (6.5) |
| Glucose | ||
| 1' | 102.5 | 5.10, d (7.5) |
| 2' | 75.3 | 4.10, t (8.0) |
| 3' | 78.1 | 4.25, t (8.5) |
| 4' | 71.8 | 4.20, t (9.0) |
| 5' | 78.9 | 3.95, m |
| 6' | 62.9 | 4.40, dd (12.0, 5.0); 4.28, dd (12.0, 2.5) |
Data referenced from Bedir E, et al. Chem Pharm Bull (Tokyo). 2003 Nov;51(11):1301-3.
Experimental Protocols
The successful elucidation of this compound's structure hinged on meticulous experimental procedures for both NMR and MS analysis.
Isolation of this compound
This compound was isolated from the roots of Eurycoma longifolia. The general procedure involves:
-
Extraction: The dried and powdered roots are extracted with a suitable solvent, typically methanol or ethanol.
-
Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and thin-layer chromatography (TLC) for monitoring the separation.
NMR Spectroscopy
NMR experiments were performed on a high-field spectrometer.
-
Sample Preparation: A few milligrams of purified this compound were dissolved in deuterated pyridine (C₅D₅N) and placed in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe was used.
-
1D NMR:
-
¹H NMR: Standard proton spectra were acquired to identify the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Proton-decoupled carbon spectra were recorded to determine the chemical shifts of all carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton correlations, identifying adjacent protons in the spin systems of the aglycone and the sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments were performed to determine one-bond correlations between protons and their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting different fragments of the molecule. It revealed correlations between protons and carbons separated by two or three bonds, which was essential for establishing the overall carbon skeleton and the linkage point of the glucose unit to the aglycone.[1]
-
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as an ESI-FT-MS, was used.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) was infused into the electrospray ionization source.
-
Data Acquisition: The mass spectrum was acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The high resolution and mass accuracy of the instrument allowed for the unambiguous determination of the elemental composition.
Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow and key correlations used in the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
The following diagram illustrates the key 2D NMR correlations that were pivotal in connecting the different structural fragments of this compound.
Caption: Key 2D NMR correlations for this compound's structure.
The combination of these powerful analytical techniques provided unambiguous evidence for the complete structure of this compound, including its previously unreported C(1)-glycosidic linkage. This detailed structural information is crucial for further research into its biological activities and potential therapeutic applications.
References
The Biosynthesis of Eurycomaoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurycomaoside, a complex quassinoid-type glycoside isolated from the roots of Eurycoma longifolia, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic studies and knowledge of related terpenoid biosynthesis. It details a putative pathway, summarizes quantitative data on the regulation of related quassinoids, outlines key experimental protocols, and provides visual representations of the metabolic and signaling pathways.
Introduction
This compound is a C(19)-quassinoid glycoside, a class of bitter principles found predominantly in the Simaroubaceae family.[1][2] These compounds are derived from the terpenoid pathway, specifically from C30 triterpene precursors.[3] The biosynthesis of quassinoids is a complex process involving numerous enzymatic steps, including cyclization, oxidation, and glycosylation. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant progress has been made in identifying the precursor pathways and key regulatory elements through transcriptome analysis of Eurycoma longifolia. This guide synthesizes the available information to present a putative biosynthetic pathway and provide researchers with the necessary background to further investigate and manipulate this pathway.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the terpenoid backbone synthesis, which occurs through two distinct pathways: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. The MVA pathway is generally responsible for the production of precursors for sesquiterpenes and triterpenes. Therefore, the biosynthesis of the C30 triterpene precursor to this compound is proposed to proceed via the MVA pathway.
The proposed pathway can be divided into three main stages:
-
Formation of the Triterpene Backbone: This stage involves the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. These five-carbon units are sequentially condensed to form the 30-carbon precursor, squalene. Squalene is then oxidized and cyclized to form a triterpenoid skeleton.
-
Modification of the Triterpene Skeleton (Quassinoid Formation): The initial triterpene cycloskeleton undergoes a series of extensive oxidative modifications, including cleavage and rearrangement reactions, to form the characteristic quassinoid core structure. This process is likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYP450s) and other enzymes.
-
Glycosylation: The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the quassinoid aglycone. This glycosylation step is catalyzed by a glycosyltransferase. This compound is unique as it represents the first instance of a C(1)-glycosidation site in the quassinoid framework.[1][2]
Mandatory Visualization: Putative this compound Biosynthesis Pathway
Regulation of Quassinoid Biosynthesis
The biosynthesis of secondary metabolites, including quassinoids, is tightly regulated by various factors, including developmental cues and environmental stimuli. Elicitors, which are signal molecules that induce defense responses in plants, have been shown to significantly enhance the production of related quassinoids, such as eurycomanone.
Elicitor-Mediated Enhancement of Eurycomanone Production
Studies on cell suspension cultures of E. longifolia have demonstrated that the application of elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) can dramatically increase the accumulation of eurycomanone.[4][5] This suggests the involvement of the jasmonic acid and salicylic acid signaling pathways in regulating the quassinoid biosynthetic pathway.
Data Presentation: Enhancement of Eurycomanone Production by Elicitors
| Elicitor | Concentration | Treatment Duration (days) | Eurycomanone Yield (mg/g DW) | Fold Increase vs. Control | Reference |
| Control (untreated) | - | 4 | 1.70 | - | [4] |
| Methyl Jasmonate (MeJA) | 20 µM | 4 | 17.36 | ~10 | [4] |
| Salicylic Acid (SA) | 20 µM | 4 | 5.20 | ~3 | [5] |
| Yeast Extract (YE) | 200 mg/L | 6 | 6.25 | ~3.7 | [5] |
Mandatory Visualization: Signaling Pathways Regulating Quassinoid Biosynthesis
Experimental Protocols
The elucidation of the this compound biosynthesis pathway and the quantification of its products rely on a combination of molecular biology, analytical chemistry, and plant tissue culture techniques.
Transcriptome Analysis for Gene Discovery
This protocol is used to identify genes encoding the enzymes involved in the biosynthesis pathway.
-
RNA Isolation: Total RNA is extracted from the roots of E. longifolia using a suitable kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation and Sequencing: mRNA is enriched and fragmented. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
De novo Assembly and Annotation: The sequencing reads are assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., Nr, Swiss-Prot, KEGG) to identify putative functions.
-
Differential Gene Expression Analysis: Gene expression levels are compared between different samples (e.g., high-producing vs. low-producing plants) to identify candidate genes involved in this compound biosynthesis.
Quantification of Quassinoids by HPLC
This protocol is used to measure the concentration of this compound and related compounds in plant extracts.
-
Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol). The extract is then filtered and prepared for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: Approximately 0.8-1.0 mL/min.
-
Detection: UV detector set at a wavelength of around 254 nm.
-
-
Quantification: The concentration of the target compound is determined by comparing its peak area to a standard curve generated from a pure standard of the compound.
Plant Cell Culture for Elicitation Studies
This protocol is used to investigate the effect of elicitors on the production of quassinoids.
-
Callus Induction: Explants from E. longifolia are cultured on a solid medium (e.g., Murashige and Skoog - MS) supplemented with plant growth regulators (e.g., NAA and kinetin) to induce callus formation.
-
Suspension Culture Establishment: The resulting callus is transferred to a liquid MS medium with the same growth regulators and agitated on a shaker to establish a cell suspension culture.
-
Elicitor Treatment: A sterile solution of the elicitor (e.g., MeJA, SA) is added to the cell suspension culture at the desired concentration and time point.
-
Harvesting and Analysis: Cells are harvested at different time points after elicitor treatment, dried, and extracted for HPLC analysis to quantify quassinoid content.
Mandatory Visualization: Experimental Workflow for Elicitation Studies
Future Outlook and Conclusion
The biosynthesis of this compound presents a fascinating and complex area of plant secondary metabolism. While the overarching pathway from primary metabolism to the triterpenoid backbone is well-established, the specific enzymatic steps leading to the formation of the quassinoid core and the final glycosylation of this compound remain to be fully characterized. Future research should focus on the functional characterization of the candidate genes identified through transcriptome analysis, particularly the cytochrome P450s and glycosyltransferases. The successful elucidation of the complete pathway will pave the way for metabolic engineering strategies to enhance the production of this compound in heterologous systems, such as yeast or other plants, thereby ensuring a sustainable and scalable supply of this valuable compound for pharmaceutical applications. The information presented in this guide provides a solid foundation for these future endeavors.
References
- 1. This compound: a new quassinoid-type glycoside from the roots of Eurycoma longifolia. | Semantic Scholar [semanticscholar.org]
- 2. This compound: a new quassinoid-type glycoside from the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kspbtjpb.org [kspbtjpb.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Eurycomaoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycomaoside, a significant bioactive constituent isolated from the roots of Eurycoma longifolia Jack, commonly known as Tongkat Ali, has garnered increasing interest within the scientific community. This C19-quassinoid-type glycoside is distinguished by a C(1)-glycosidation site in its quassinoid framework, a feature not commonly encountered.[1] As research into the therapeutic potential of Eurycoma longifolia intensifies, a thorough understanding of the physicochemical properties of its individual components is paramount for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its potential biological activities.
Physical and Chemical Properties
At present, specific quantitative physical data for this compound, such as its melting point and specific rotation, are not extensively reported in publicly available literature. However, data from related quassinoids and general observations from its isolation provide valuable context.
Table 1: Summary of Known Physical and Chemical Properties of this compound
| Property | Value/Description | Source/Method |
| Molecular Formula | C₂₅H₃₄O₁₂ | High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HR-ESI-FT-MS)[1] |
| Appearance | White amorphous powder | General observation during isolation |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. Water solubility is also expected due to its glycosidic nature.[2][3] | General solubility principles for glycosides and extraction solvents used. |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1]
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Observations/Data |
| ¹H-NMR | Complex spectrum with signals corresponding to the quassinoid aglycone and the glucose moiety. |
| ¹³C-NMR | Resonances confirming the C19 quassinoid skeleton and the presence of a glucose unit. |
| HR-ESI-MS | Provides the exact mass and allows for the determination of the molecular formula. |
| IR Spectroscopy | Expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and C-O-C (glycosidic linkage) functional groups. |
| UV-Vis Spectroscopy | Expected to exhibit absorption maxima characteristic of the quassinoid chromophore. |
Note: Detailed, tabulated NMR chemical shifts, specific IR absorption peaks, and UV-Vis absorption maxima for this compound are not consistently available in the reviewed literature. The data for the closely related compound, Eurycomanone, shows a UV maximum between 248 and 255 nm.[4][5]
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the roots of Eurycoma longifolia is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methods described for quassinoids from this plant source.
Workflow for this compound Isolation
References
- 1. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vast.gov.vn [vast.gov.vn]
- 3. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Eurycomaoside and its Role in Testosterone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurycoma longifolia, a medicinal plant native to Southeast Asia, has garnered significant attention for its traditional use in enhancing male vitality and its potential as a natural modulator of testosterone levels. The root extract of this plant contains a complex array of bioactive compounds, including a class of quassinoid diterpenoids. While the user query specified eurycomaoside, the preponderance of scientific literature identifies eurycomanone as the most extensively studied quassinoid responsible for the plant's androgenic effects. This technical guide provides an in-depth analysis of the multifaceted mechanism of action by which components of Eurycoma longifolia, principally eurycomanone, regulate testosterone synthesis and bioavailability. It consolidates findings from in-vitro, preclinical, and clinical studies, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways and workflows to serve as a comprehensive resource for research and development professionals.
Core Mechanisms of Action in Testosterone Regulation
The regulatory effects of Eurycoma longifolia constituents on testosterone are not governed by a single molecular interaction but rather a coordinated series of actions at central, testicular, and peripheral levels. The primary mechanisms include modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis, direct enhancement of testicular steroidogenesis through enzyme modulation, and optimization of bioavailable testosterone in circulation.
Central Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The foundational mechanism involves the stimulation of the HPG axis.[[“]] Testosterone production is tightly regulated by a negative feedback loop where high levels of sex hormones (testosterone and its metabolite, estrogen) inhibit the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequent secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[2]
Eurycomanone appears to disrupt this negative feedback, particularly the potent inhibitory signal from estrogen.[3][4][5] By inhibiting the enzyme aromatase (see Section 1.2.2), eurycomanone reduces the conversion of testosterone to estrogen in both peripheral tissues and, critically, within the brain.[3][4] Lower central estrogen levels reduce the negative feedback on the hypothalamus and pituitary, leading to an increased release of LH and FSH.[2][6] Elevated LH levels then directly stimulate the Leydig cells within the testes to increase the synthesis of testosterone.[2] Animal studies have corroborated this, showing that administration of a standardized E. longifolia extract resulted in significantly higher plasma levels of both LH and FSH.[[“]]
Testicular Action: Enhancement of Steroidogenesis
Within the testicular Leydig cells, constituents of Eurycoma longifolia act on multiple targets to increase the efficiency of steroid biosynthesis, the multi-step process of converting cholesterol into testosterone.
The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the Steroidogenic Acute Regulatory Protein (StAR) . Evidence suggests that eurycomanone may upregulate the expression of StAR, thereby increasing the substrate pool available for testosterone synthesis.[3]
Furthermore, a peptide-rich fraction of E. longifolia extract, termed eurypeptides , has been reported to activate CYP17A1 (17α-hydroxylase/17,20-lyase).[5] This crucial enzyme catalyzes the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively—key precursors to testosterone.[7][8][9]
A well-supported mechanism is the inhibition of aromatase (CYP19A1) by eurycomanone.[3][4][[“]] Aromatase is the enzyme responsible for the irreversible conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). By inhibiting aromatase within the testes, eurycomanone prevents the local degradation of testosterone, directly increasing its output from the Leydig cells.[4] Molecular docking studies have shown that eurycomanone binds to the aromatase enzyme with an orientation and free energy comparable to formestane, a known aromatase inhibitor.[3][4]
At higher concentrations, eurycomanone is also proposed to inhibit phosphodiesterases (PDEs) .[3][4][11] LH stimulates Leydig cells via a G-protein coupled receptor that activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA) which in turn promotes the transcription of steroidogenic enzyme genes. PDEs degrade cAMP, terminating this signal. By inhibiting PDEs, eurycomanone may sustain elevated intracellular cAMP levels, thereby potentiating the LH signal and further promoting testosterone synthesis.[3]
References
- 1. consensus.app [consensus.app]
- 2. Effect of Eurycoma longifolia standardised aqueous root extract–Physta® on testosterone levels and quality of life in ageing male subjects: a randomised, double-blind, placebo-controlled multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis by inhibiting the activity of phosphodiesterase and aromatase in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of CYP17A1 in prostate cancer development: structure, function, mechanism of action, genetic variations and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Screening of Eurycomaoside for Novel Bioactivities: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Eurycomaoside, a quassinoid-type glycoside isolated from the roots of Eurycoma longifolia Jack, represents a promising candidate for novel drug discovery. This technical guide provides a comprehensive framework for the pharmacological screening of this compound to identify and characterize its bioactivities. The document outlines detailed experimental protocols for key assays, presents available quantitative data for related compounds to inform screening efforts, and visualizes experimental workflows and relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into the therapeutic potential of this compound.
Introduction to this compound and Eurycoma longifolia
Eurycoma longifolia, a slender tree native to Southeast Asia, is a well-known medicinal plant in traditional medicine, where it is often used to treat a variety of ailments, including fever, malaria, and sexual dysfunction.[1] The therapeutic effects of E. longifolia are attributed to a rich diversity of bioactive compounds, with quassinoids being a major class.[1][2] this compound is a C19-quassinoid-type glycoside that has been isolated from the roots of this plant.[2][3] While much of the research on E. longifolia has focused on its crude extracts or the major quassinoid, eurycomanone, the specific pharmacological profile of this compound remains less characterized, presenting an opportunity for the discovery of novel bioactivities.
This guide provides a structured approach to the pharmacological screening of this compound, focusing on methodologies for identifying potential anticancer, anti-inflammatory, and antimalarial properties.
General Pharmacological Screening Workflow
The initial screening of a purified natural product like this compound typically follows a tiered approach, beginning with broad in vitro assays and progressing to more specific mechanistic and in vivo studies. The following diagram illustrates a general workflow.
Quantitative Bioactivity Data of Major Quassinoids from Eurycoma longifolia
While specific quantitative data for this compound is limited in publicly available literature, the bioactivity of other major quassinoids from E. longifolia, such as eurycomanone and eurycomalactone, has been reported. This data can serve as a valuable reference for designing screening concentrations and anticipating the potential potency of this compound.
Table 1: Anticancer Activity of Eurycomanone and Eurycomalactone
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eurycomanone | HeLa | Cervical | 4.58 ± 0.090 | [4] |
| HT-29 | Colorectal | 1.22 ± 0.11 | [4] | |
| A2780 | Ovarian | 1.37 ± 0.13 | [4] | |
| Eurycomalactone | HeLa | Cervical | 1.60 ± 0.12 | [4] |
| HT-29 | Colorectal | 2.21 ± 0.049 | [4] | |
| A2780 | Ovarian | 2.46 ± 0.081 | [4] |
Table 2: Antimalarial Activity of E. longifolia Root Extract
| Extract/Compound | Plasmodium falciparum Strain | IC50 (µg/L) | Reference |
| E. longifolia Root Extract | Fresh Isolates | 14.72 | [5] |
| Artemisinin (Control) | Fresh Isolates | 4.30 | [5] |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays relevant to the pharmacological screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7] It is widely used for initial cytotoxicity screening of compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HeLa, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[10]
Principle: The Griess assay is used to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.[10] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Materials:
-
This compound stock solution
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[10]
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce NO production.[10] Include a negative control (cells with medium only), a vehicle control (cells with LPS and solvent), and a positive control (a known anti-inflammatory agent, e.g., dexamethasone).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample.[10]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.
Antimalarial Screening: Parasite Growth Inhibition Assay
This assay determines the ability of a compound to inhibit the in vitro growth of the malaria parasite, Plasmodium falciparum.
Principle: The growth of the parasite is often measured by quantifying parasite-specific lactate dehydrogenase (pLDH) activity or by staining parasite DNA with a fluorescent dye like SYBR Green I or DAPI.[11][12][13]
Materials:
-
This compound stock solution
-
Chloroquine-sensitive and/or resistant strains of P. falciparum
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with human serum and hypoxanthine)
-
96-well microplates
-
SYBR Green I dye
-
Lysis buffer
-
Fluorescence plate reader
Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs. Synchronize the parasite culture to the ring stage.[14]
-
Assay Setup: Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Parasite Addition: Add synchronized ring-stage parasites (e.g., 0.5% parasitemia and 2% hematocrit) to each well.[11] Include a negative control (uninfected RBCs), a positive control (infected RBCs with no drug), and a known antimalarial drug (e.g., chloroquine or artemisinin).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[15]
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate in the dark at room temperature for 1 hour and measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of growth inhibition against the log of the compound concentration.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of E. longifolia extracts and its other quassinoids, a potential mechanism of action for this compound in inflammation is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16]
Conclusion and Future Directions
This compound presents a compelling starting point for the discovery of novel therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for its initial pharmacological screening. While quantitative data for this compound itself is sparse, the potent bioactivities of related quassinoids from E. longifolia suggest that this compound is likely to exhibit significant biological effects.
Future research should focus on the systematic screening of this compound against a broad panel of cancer cell lines, inflammatory models, and microbial pathogens to uncover its full therapeutic potential. Subsequent hit-to-lead optimization and in-depth mechanistic studies will be crucial for advancing any promising findings toward preclinical and clinical development.
References
- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Eurycoma longifolia root extract against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. journals.asm.org [journals.asm.org]
- 12. iddo.org [iddo.org]
- 13. Antiplasmodial studies of Eurycoma longifolia Jack using the lactate dehydrogenase assay of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 15. mmv.org [mmv.org]
- 16. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Eurycomaoside's Role in the Traditional Use of Tongkat Ali: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurycoma longifolia Jack, commonly known as Tongkat Ali, is a cornerstone of traditional medicine in Southeast Asia, with a history of use for a wide array of ailments, most notably for enhancing male vitality and sexual performance, as well as for treating malaria, fever, and fatigue. The therapeutic effects of this plant are largely attributed to a class of bioactive compounds known as quassinoids. Among these, eurycomaoside is a significant constituent, though its specific biological activities have been less explored than its more abundant counterpart, eurycomanone. This technical guide provides an in-depth review of the role of Tongkat Ali's quassinoids in its traditional uses, with a focus on the available scientific evidence for their mechanisms of action. Due to the extensive research on eurycomanone, its well-documented biological activities will be used as a primary framework to infer the potential contributions of structurally similar quassinoids like this compound to the ethnopharmacological profile of Tongkat Ali. This guide will detail the signaling pathways involved, present quantitative data in structured tables, and provide methodologies for key experiments.
Introduction: Eurycoma longifolia and its Ethnomedicinal Significance
Eurycoma longifolia, a flowering plant of the Simaroubaceae family, is native to several Southeast Asian countries, including Malaysia, Indonesia, and Vietnam.[1] For centuries, various parts of the plant, particularly the root, have been prepared as decoctions and consumed as a traditional remedy.[1] The ethnobotanical applications of Tongkat Ali are extensive, with the root extracts being most commonly used for:
-
Sexual Dysfunction and Aphrodisia: To enhance libido, treat erectile dysfunction, and improve overall male sexual health.[1][2]
-
Fever and Malaria: As an antipyretic to reduce fever and for the treatment of intermittent fever, particularly malaria.[1][2]
-
Energy and Vitality: To combat fatigue, increase energy and strength, and as a general "anti-aging" tonic.[1]
-
Other Ailments: Traditional uses also include treatment for diabetes, anxiety, bone health (osteoporosis), and glandular swelling.[1][3]
The plant is rich in a variety of bioactive compounds, including quassinoids, canthin-6-one alkaloids, β-carboline alkaloids, and bioactive steroids.[1] The quassinoids are considered the primary contributors to the plant's therapeutic effects and its characteristic bitter taste.[4]
The Quassinoid Profile of Tongkat Ali: this compound and Eurycomanone
Quassinoids are a group of degraded triterpenes that represent the major class of bioactive compounds in Tongkat Ali roots.[1] Among the numerous quassinoids identified are this compound and eurycomanone.[4][5]
-
Eurycomanone: This is the most abundant and extensively studied quassinoid in E. longifolia. Its multifaceted pharmacological activities, particularly its effects on testosterone synthesis and anticancer properties, are well-documented.[1][[“]][7]
-
This compound: A C19 quassinoid-type glycoside, this compound is another key constituent isolated from the roots of Tongkat Ali.[1][3][4] While it is frequently listed as a primary component, direct research into its specific biological functions is less comprehensive than that of eurycomanone. However, its structural similarity to other active quassinoids suggests it likely contributes to the overall pharmacological profile of the plant extract.
Mechanistic Basis for Traditional Uses: Insights from Quassinoid Research
The traditional applications of Tongkat Ali can be largely explained by the molecular mechanisms of its constituent quassinoids, primarily elucidated through studies on eurycomanone.
Androgenic and Aphrodisiac Effects
The most celebrated traditional use of Tongkat Ali is for improving male sexual health. Scientific studies have substantiated these effects, linking them to the ability of its quassinoids to modulate testosterone levels.[[“]][7] The proposed mechanism involves the Hypothalamic-Pituitary-Gonadal (HPG) axis .[8]
Eurycomanone is believed to increase testosterone production in the testicular Leydig cells through two primary actions:
-
Inhibition of Aromatase: It inhibits the enzyme aromatase, which is responsible for converting testosterone into estrogen. This action leads to a higher circulating level of testosterone.[8]
-
Inhibition of Phosphodiesterase (PDE): At higher concentrations, eurycomanone may also inhibit PDE, leading to an increase in cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in steroidogenesis.[8]
Furthermore, some evidence suggests that eurypeptides in Tongkat Ali may increase the activity of the CYP17 (17α-hydroxylase/17,20 lyase) enzyme, which is a key step in the conversion of pregnenolone precursors to dehydroepiandrosterone (DHEA) and subsequently to other androgens.[9]
Anti-inflammatory and Analgesic Effects
Tongkat Ali extracts have demonstrated significant anti-inflammatory and analgesic properties in animal models.[10] The mechanism underlying these effects is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10] In inflammatory states, the NF-κB dimer is translocated to the nucleus, where it induces the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tongkat Ali extracts have been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[10][11]
Anticancer Properties
The traditional use of Tongkat Ali for various growths and swellings is supported by modern research demonstrating the potent cytotoxic and antiproliferative activities of its quassinoids against a range of cancer cell lines, including breast, lung, and cervical cancer.[5][12][13] The primary mechanism of action is the induction of apoptosis (programmed cell death).[13]
Eurycomanone has been shown to induce apoptosis by:
-
Modulating Apoptotic Proteins: It upregulates the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53, while down-regulating the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic cascade.
-
Inducing Cell Cycle Arrest: Tongkat Ali extracts can also arrest cancer cells at various phases of the cell cycle, preventing their proliferation.[[“]]
Quantitative Data
The following tables summarize the available quantitative data, primarily for eurycomanone, which serves as the main chemical marker for standardizing Tongkat Ali extracts.
Table 1: Pharmacokinetic Parameters of Eurycomanone in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
|---|---|---|---|
| Dose | 1.96 mg/kg (in extract) | ~9.8 mg/kg (in extract) | [15] |
| Tmax (Time to Peak Concentration) | N/A | 4.40 ± 0.98 h | [15] |
| Cmax (Peak Plasma Concentration) | N/A | 0.33 ± 0.03 µg/mL | [15] |
| t1/2 (Biological Half-life) | 1.00 ± 0.26 h | - | [15] |
| Vd (Volume of Distribution) | 0.68 ± 0.30 L/kg | - | [15] |
| Absolute Bioavailability | N/A | 10.5% | [15] |
Note: The data indicates that eurycomanone has low oral bioavailability.
Table 2: In Vitro Cytotoxicity of Eurycomanone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
|---|---|---|---|
| HeLa | Cervical Cancer | 4.58 ± 0.090 | [16] |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [16] |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [16] |
| K-562 | Leukemia | ~2.5 (6 µg/mL) | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Eurycomanone Content in Standardized Tongkat Ali Extracts
| Standard | Recommended Eurycomanone Content (% w/v) | Reference(s) |
|---|---|---|
| Malaysian Standard (MS 2409:2011) | 0.8% - 1.5% | [17][18] |
This standard applies to freeze-dried water extracts of Tongkat Ali roots.
Key Experimental Methodologies
Protocol: Extraction and Quantification of Eurycomanone via HPLC
This protocol outlines a typical method for the extraction and analysis of eurycomanone from Tongkat Ali products for quality control.
1. Sample Preparation (Water Extraction):
-
Weigh 50g of chipped Tongkat Ali root.
-
Add 600 mL of deionized water.
-
Boil under reflux for 5 hours.
-
Filter the extract using Whatman No. 1 filter paper.
-
Freeze-dry the filtrate to obtain a powdered extract.[18]
2. Standard and Sample Solution Preparation:
-
Standard: Prepare a stock solution of pure eurycomanone (e.g., 1 mg/mL in methanol). Create a series of dilutions (e.g., 0.01 to 0.5 mg/mL) to generate a calibration curve.[19]
-
Sample: Accurately weigh and dissolve a known amount of the freeze-dried extract or commercial product in a suitable solvent (e.g., 5 mg in 1.5 mL water).[18]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Analysis:
-
System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 14:86 v/v).[18]
-
Flow Rate: 0.8 mL/min.[18]
-
Detection Wavelength: 254 nm.[19]
-
Injection Volume: 10 µL.[18]
4. Quantification:
-
Generate a calibration curve by plotting the peak area of the eurycomanone standard against its concentration.
-
Calculate the concentration of eurycomanone in the sample by comparing its peak area to the calibration curve.
Protocol: In Vitro Cytotoxicity Assay (e.g., on K-562 Leukemia Cells)
-
Cell Culture: Culture K-562 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells into 96-well plates. After allowing cells to attach (if applicable), treat them with various concentrations of the test compound (e.g., purified this compound, eurycomanone, or extract) for a specified duration (e.g., 48 hours).[5]
-
Viability Assessment (MTT or SRB Assay):
-
Add MTT reagent to each well and incubate to allow formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]
Protocol: In Vivo Androgenic Activity Model (Castrated Male Rat)
-
Animal Model: Use adult male rats. Perform bilateral orchidectomy (castration) to induce an androgen-deficient state. Allow a recovery period.
-
Treatment Groups: Divide the castrated rats into groups: a negative control (vehicle), a positive control (testosterone administration), and test groups receiving different doses of the Tongkat Ali extract or purified compound (e.g., this compound) orally for a set period (e.g., 6 weeks).[9]
-
Endpoint Assessment:
-
Sexual Behavior: Monitor mounting, intromission, and ejaculation frequencies.
-
Anogenital Distance: Measure the distance as an indicator of androgenic activity.
-
Hormone Levels: At the end of the study, collect blood samples to measure serum testosterone levels via ELISA or other immunoassays.
-
Organ Weights: Measure the weights of androgen-dependent tissues such as the levator ani muscle, prostate, and seminal vesicles.[9]
-
Conclusion and Future Directions
The traditional uses of Eurycoma longifolia as an aphrodisiac, and for treating fever, inflammation, and other ailments are strongly supported by modern pharmacological research. The bioactive quassinoids, particularly the well-studied eurycomanone, are key mediators of these effects, primarily through the modulation of testosterone synthesis, inhibition of the NF-κB inflammatory pathway, and induction of apoptosis in cancer cells.
This compound, as a significant quassinoid constituent, undoubtedly contributes to the overall therapeutic profile of Tongkat Ali. However, there is a clear and compelling need for further research dedicated specifically to elucidating the unique pharmacological and pharmacokinetic properties of this compound. Such studies are critical for:
-
Determining its specific contribution to the androgenic, anti-inflammatory, and cytotoxic effects of the whole extract.
-
Understanding its potential synergistic interactions with eurycomanone and other bioactive compounds.
-
Establishing a complete pharmacokinetic profile to better understand its absorption, distribution, metabolism, and excretion.
Isolating and characterizing the individual bioactivities of compounds like this compound will provide a more complete understanding of this important medicinal plant and pave the way for the development of more targeted and potent phytopharmaceuticals.
References
- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review on pharmacological significance of Eurycoma longifolia jack roots - Segaran - Longhua Chinese Medicine [lcm.amegroups.org]
- 3. Eurycoma longifolia: Medicinal Plant in the Prevention and Treatment of Male Osteoporosis due to Androgen Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study | PLOS One [journals.plos.org]
- 6. consensus.app [consensus.app]
- 7. caringsunshine.com [caringsunshine.com]
- 8. researchgate.net [researchgate.net]
- 9. examine.com [examine.com]
- 10. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Bioavailability and pharmacokinetic studies of eurycomanone from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia [mdpi.com]
- 17. scialert.net [scialert.net]
- 18. scialert.net [scialert.net]
- 19. Assessing product adulteration of Eurycoma longifolia (Tongkat Ali) herbal medicinal product using DNA barcoding and HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of Eurycomaoside and Related Quassinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Eurycomaoside is a naturally occurring quassinoid glycoside found in the roots of Eurycoma longifolia, a plant renowned in traditional Southeast Asian medicine. While research specifically isolating and detailing the in-vitro effects of this compound is limited, extensive studies have been conducted on its aglycone, eurycomanone, and other related quassinoids from the same plant. This technical guide synthesizes the available preliminary in-vitro data on these compounds, offering insights into their potential anticancer, anti-inflammatory, and osteogenic properties. The findings presented herein are primarily focused on eurycomanone and eurycomanol, which serve as crucial representatives for understanding the bioactivity of quassinoids derived from Eurycoma longifolia.
Anticancer Effects
Preliminary in-vitro studies have demonstrated the cytotoxic and pro-apoptotic effects of eurycomanone and eurycomalactone across a range of cancer cell lines.
Quantitative Data: Cytotoxicity of Eurycoma Quassinoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of eurycomanone and eurycomalactone in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eurycomanone | K562 | Chronic Myelogenous Leukemia | 5.7 (at 72h) | [1] |
| Jurkat | T-cell Leukemia | 6.2 (at 72h) | [1] | |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [2][3] | |
| HeLa | Cervical Cancer | 4.58 ± 0.090 | [2][3] | |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [2][3] | |
| Eurycomalactone | A2780 | Ovarian Cancer | 2.46 ± 0.081 | [2][3] |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | [2][3] | |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [2][3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays:
-
Sulforhodamine B (SRB) Assay:
-
Cancer cells (A2780, HeLa, HT-29) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of eurycomanone or eurycomalactone for a specified duration (e.g., 72 hours).
-
Post-incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured spectrophotometrically to determine cell density, from which IC50 values are calculated.[2][3]
-
-
MTT Assay:
-
Leukemia cells (K562, Jurkat) are cultured in 96-well plates.
-
Cells are exposed to different concentrations of eurycomanone or eurycomanol for various time points (e.g., 8, 24, 48, 72 hours).[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the formazan solution is read to quantify cell viability.[1]
-
Apoptosis Detection:
-
Hoechst 33342 Staining:
-
Cells are treated with the test compound at concentrations relative to its IC50 value (e.g., IC50/5, IC50, IC50 x 5) for different time periods (e.g., 6, 24, 48 hours).[2]
-
Following treatment, cells are fixed with paraformaldehyde.
-
The fixed cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Apoptotic cells are identified by condensed or fragmented nuclei, which appear as brightly stained regions under a fluorescence microscope.[2]
-
Signaling Pathways in Anticancer Activity
Eurycomanone has been shown to induce apoptosis in cancer cells. In-silico molecular docking studies suggest that both eurycomanone and eurycomalactone may target Dihydrofolate Reductase (DHFR) and Tumor Necrosis Factor-alpha (TNF-α), proteins involved in cell proliferation and apoptosis.[2][3]
Experimental workflow for in-vitro anticancer screening.
Anti-inflammatory Effects
The anti-inflammatory properties of Eurycoma longifolia extracts and their constituents have been investigated, with a focus on the inhibition of key inflammatory mediators.
Experimental Protocols
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test extract or compound.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After a 24-hour incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.[4]
-
The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound, which is quantified by measuring absorbance at 540 nm.[4]
Western Blot Analysis for iNOS and COX-2:
-
RAW 264.7 cells are cultured and treated as described for the NO production assay.
-
After treatment, total cellular proteins are extracted and their concentrations determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified to determine the expression levels of iNOS and COX-2.[4]
Signaling Pathways in Anti-inflammatory Activity
Eurycomanone has been found to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[1] This inhibition is achieved by preventing the phosphorylation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This action suppresses the expression of pro-inflammatory genes like iNOS and COX-2.[1][5]
Inhibition of the NF-κB signaling pathway by Eurycomanone.
Osteogenic Effects
Eurycomanone has been shown to promote bone formation by stimulating the differentiation of mesenchymal stem cells into osteoblasts.
Experimental Protocols
Cell Culture and Treatment:
-
Human bone marrow mesenchymal stem cells (hMSCs) and C3H10 cells are used as in-vitro models for osteogenesis.[6]
-
Cells are cultured in an osteogenic induction medium and treated with various concentrations of eurycomanone (e.g., 0.04, 0.2, 1 µM).[6]
Alkaline Phosphatase (ALP) Activity Assay:
-
Cells are seeded in 24-well plates and treated with eurycomanone for 7 days.[6]
-
ALP is an early marker of osteoblast differentiation.
-
The supernatant is collected, and ALP activity is measured using an ALP/AKP kit, with the absorbance read at 520 nm.[6]
Alizarin Red S (ARS) Staining for Mineralization:
-
Cells are cultured in 12-well plates and treated with eurycomanone for an extended period (21 days for C3H10, 28 days for hMSCs).[6]
-
ARS staining is used to detect calcium deposition, a hallmark of late-stage osteoblast differentiation and bone matrix mineralization.
-
Cells are fixed with ethanol and stained with Alizarin Red S solution.
-
The stained calcium deposits are visualized and can be quantified by extracting the dye and measuring its absorbance.[6]
Signaling Pathways in Osteogenic Activity
The osteogenic effects of eurycomanone are associated with the upregulation of the AKT/GSK-3β/β-catenin signaling pathway. Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it promotes the expression of osteoblast-specific genes.[6]
Upregulation of the AKT/GSK-3β/β-catenin pathway by Eurycomanone.
The preliminary in-vitro data strongly suggest that quassinoids from Eurycoma longifolia, particularly eurycomanone, possess significant anticancer, anti-inflammatory, and osteogenic properties. These effects are mediated through the modulation of key signaling pathways such as NF-κB and AKT/GSK-3β/β-catenin. While direct in-vitro studies on this compound are not yet widely available, the comprehensive research on related quassinoids provides a solid foundation for future investigations into its specific bioactivities. Further studies are warranted to isolate and characterize the effects of this compound and to elucidate its potential as a therapeutic agent.
References
- 1. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eurycomanone stimulates bone mineralization in zebrafish larvae and promotes osteogenic differentiation of mesenchymal stem cells by upregulating AKT/GSK-3β/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing literature on eurycomaoside and other prominent quassinoids, with a particular focus on their extraction, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Introduction to Quassinoids
Quassinoids are a class of degraded triterpenes found predominantly in the Simaroubaceae family of plants. These compounds are renowned for their bitter taste and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] Among the various plants rich in quassinoids, Eurycoma longifolia Jack, also known as Tongkat Ali, is a notable source of several potent compounds, including eurycomanone, eurycomanol, and this compound.[2][3] This review will delve into the specifics of this compound and its related quassinoids, presenting a comparative analysis of their biological effects and the experimental methodologies used for their investigation.
Extraction and Isolation Protocols
The efficient extraction and purification of quassinoids are crucial for their characterization and subsequent biological evaluation. A variety of methods have been employed, with specific protocols optimized for the target compound.
General Extraction of Eurycoma longifolia Quassinoids
A common approach for extracting quassinoids from the roots of Eurycoma longifolia involves the use of polar organic solvents. The dried and powdered root material is typically subjected to extraction with 95% ethanol at room temperature. The resulting crude extract is then concentrated and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[[“]]
Optimized Extraction of Eurycomanone
For the specific extraction of eurycomanone, an optimized protocol involves using 20-fold water as the solvent and performing the extraction twice, for 2 hours and 1 hour, respectively.[5] Another detailed method describes the use of a multi-function extractor with either ethanol or water at elevated temperatures (around 75 °C). The subsequent purification involves degreasing with petroleum ether and extraction with ethyl acetate.[6]
Purification of Eurycomanone
Purification of eurycomanone is often achieved through chromatographic techniques. A patented process describes the use of column chromatography followed by decoloring, concentration, crystallization, and further purification to achieve a high purity of 98.6% (HPLC).[6] Another optimized method utilizes HPD100 macroporous resin, with a sample concentration of 0.25 g·mL-1 and elution with 30% ethanol.[5]
Isolation of this compound
While specific, high-yield isolation protocols for this compound are not as extensively detailed in the available literature as for eurycomanone, patents describing the extraction of polar organic extracts from Eurycoma longifolia list this compound as a key constituent.[7] These methods generally involve extraction with water-soluble organic solvents like methanol, ethanol, or acetone, followed by fractionation using synthetic resins.[7] Further research is required to develop and optimize a specific high-yield purification protocol for this compound.
Comparative Biological Activity of Quassinoids
The therapeutic potential of quassinoids lies in their potent cytotoxic and anti-inflammatory activities. The following tables summarize the available quantitative data, primarily as IC50 values, for eurycomanone and other related quassinoids. It is important to note that a significant gap exists in the literature regarding the specific IC50 values for this compound.
Anticancer Activity
Quassinoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Eurycomanone, in particular, has been extensively studied.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Eurycomanone | K-562 | Chronic Myelogenous Leukemia | 5.7 (72h) | [3] |
| Jurkat | T-cell Leukemia | 6.2 (72h) | [3] | |
| MCF-7 | Breast Cancer | 2.2 µg/mL | [8] | |
| Eurycomanol | K-562 | Chronic Myelogenous Leukemia | 46.4 (72h) | [3] |
| Jurkat | T-cell Leukemia | 90.7 (72h) | [3] | |
| Eurycomalactone | Colon 26-L5 | Colon Carcinoma | 0.70 | [9] |
| B16-BL6 | Melanoma | 0.59 | [9] | |
| LLC | Lewis Lung Carcinoma | 0.78 | [9] | |
| A549 | Lung Adenocarcinoma | 0.73 | [9] | |
| Doxorubicin | Colon 26-L5 | Colon Carcinoma | 0.76 | [9] |
| (Positive Control) | B16-BL6 | Melanoma | 0.86 | [9] |
| LLC | Lewis Lung Carcinoma | 0.80 | [9] | |
| A549 | Lung Adenocarcinoma | 0.66 | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of quassinoids are often attributed to their ability to inhibit key inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference(s) |
| Eurycomanone | NF-κB Inhibition (K562 cells) | 6.6 | [1] |
| NF-κB Inhibition (Jurkat cells) | 45 | [1] | |
| Eurycomanol | NF-κB Inhibition (K562 cells) | 35.6 | [1] |
| NF-κB Inhibition (Jurkat cells) | 100 | [1] |
Note: Specific IC50 values for the anti-inflammatory activity of this compound are not available in the current literature.
Mechanisms of Action and Signaling Pathways
The biological activities of quassinoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are central to their anticancer and anti-inflammatory effects.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[1] Eurycomanone has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, an inhibitor of NF-κB.[1][3] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.[1][8]
Caption: Eurycomanone inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Eurycomanone has been found to modulate this pathway, contributing to its anticancer effects.[1][3] The precise mechanisms of interaction are still under investigation, but it is suggested that eurycomanone's influence on upstream kinases in the MAPK cascade leads to the induction of apoptosis in cancer cells.
Caption: Eurycomanone modulates the MAPK signaling pathway.
Induction of Apoptosis
A primary mechanism of the anticancer activity of quassinoids is the induction of apoptosis, or programmed cell death.[2][8] Eurycomanone has been shown to induce apoptosis in various cancer cell lines, including breast and cervical cancer cells.[8] This process is often characterized by the upregulation of the p53 tumor suppressor protein, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[8]
Caption: Eurycomanone induces apoptosis via p53-dependent pathway.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the extraction, isolation, and biological evaluation of quassinoids.
Caption: General workflow for quassinoid extraction and isolation.
Caption: Workflow for determining the cytotoxicity of quassinoids.
Conclusion and Future Directions
The quassinoids derived from Eurycoma longifolia, particularly eurycomanone, exhibit potent anticancer and anti-inflammatory activities. Their mechanisms of action primarily involve the modulation of key signaling pathways such as NF-κB and MAPK, leading to the induction of apoptosis in cancer cells. While the biological activities of eurycomanone are well-documented, there is a conspicuous absence of quantitative data for this compound in the current scientific literature. Future research should prioritize the following:
-
Isolation and Characterization of this compound: Development of a robust and high-yield protocol for the isolation and purification of this compound is essential for its comprehensive biological evaluation.
-
Quantitative Biological Assays for this compound: Systematic screening of this compound against a panel of cancer cell lines and in various anti-inflammatory models is necessary to determine its IC50 values and compare its potency with other quassinoids.
-
Elucidation of this compound's Mechanism of Action: In-depth studies are required to understand the specific molecular targets and signaling pathways modulated by this compound.
A deeper understanding of the structure-activity relationships among different quassinoids will be invaluable for the rational design and development of novel therapeutic agents based on these natural product scaffolds. This technical guide serves as a foundation for such future endeavors, highlighting both the current state of knowledge and the critical areas that warrant further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Cytotoxic effects of the root extracts of Eurycoma longifolia Jack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20100221370A1 - Polar organic extract of eurycoma longifolia - Google Patents [patents.google.com]
- 7. US20220133689A1 - Tongkat ali extract production processes and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Quantification of Eurycomaoside in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
AN-HPLC-024
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document outlines a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantification of Eurycomaoside in plant extracts, particularly from Eurycoma longifolia (Tongkat Ali). Due to a lack of a standardized, validated HPLC-UV method specifically for this compound in existing literature, this application note provides a proposed method based on established protocols for similar quassinoids, such as Eurycomanone. The protocol details sample preparation, chromatographic conditions, and method validation parameters. This guide serves as a robust starting point for researchers to develop and validate a precise and accurate analytical method for this compound quantification.
Introduction
This application note addresses this gap by proposing a reverse-phase HPLC (RP-HPLC) method adaptable for this compound quantification. The methodology is synthesized from established analytical techniques for other major quassinoids found in Eurycoma longifolia.[3][4][5]
Experimental Protocol
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥95%).
-
Plant Material: Dried and powdered root extract of Eurycoma longifolia.
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, quaternary pump, autosampler, and column oven.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, sonicator, and a centrifuge.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Extraction: Accurately weigh approximately 1 g of powdered plant extract into a flask. Add 50 mL of methanol and extract by sonication for 30 minutes or by refluxing for 1 hour.[3]
-
Filtration: Allow the extract to cool to room temperature and filter through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 10 mL) of methanol.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
The following conditions are proposed as a starting point for method development and will require optimization and validation.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-5 min: 15% B5-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80% B30-35 min: 80-15% B35-40 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Scan from 200-400 nm; 254 nm is a common wavelength for quassinoids.[6][7] |
| Injection Volume | 10 µL |
Method Validation
The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: Assess the ability to quantify this compound in the presence of other components in the plant extract. This can be confirmed by comparing the chromatograms of the standard, sample, and blank, and by checking the peak purity using a PDA detector.
-
Linearity: Analyze a series of at least five concentrations of the this compound standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into the plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on three different days. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The following tables summarize the validation parameters for a typical HPLC method for Eurycomanone , a closely related quassinoid. These values can serve as a benchmark for the expected performance of the proposed this compound method.
Table 1: Linearity and Range for Eurycomanone Quantification
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Eurycomanone | 0.1 – 50.0 | 0.9999 | [5] |
| Eurycomanone | 0.06 – 0.36 (mg/mL) | 0.9995 | [3] |
| Eurycomanone | 7.3 – 58 | >0.998 | [8] |
Table 2: Precision, Accuracy, LOD, and LOQ for Eurycomanone Quantification
| Parameter | Value | Reference |
| Intra-day Precision (%RSD) | < 2.75% | [5] |
| Inter-day Precision (%RSD) | < 2% | [7][8] |
| Accuracy (Recovery %) | 94.2 – 99.8% | [5] |
| LOD | 0.293 µg/mL | [5] |
| LOQ | 0.887 µg/mL | [5] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical flow for the validation of the proposed HPLC method.
Conclusion
This application note provides a detailed protocol for a proposed HPLC method for the quantification of this compound in plant extracts. While this method is based on established principles for related compounds, it requires thorough validation to ensure its suitability for its intended purpose. The provided data for Eurycomanone serves as a useful reference for the expected performance characteristics of a robust quassinoid quantification method. Researchers and drug development professionals can use this document as a comprehensive guide to establish a validated analytical procedure for the quality control of Eurycoma longifolia extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of six major quassinoids in Tongkat Ali dietary supplements by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-UV-Based Simultaneous Determination of Canthin-6-One Alkaloids, Quassinoids, and Scopoletin: The Active Ingredients in Eurycoma Longifolia Jack and Eurycoma Harmandiana Pierre, and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-DAD Method for the Quantitative Analysis of Eurycomaoside
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of eurycomaoside, a key bioactive quassinoid found in Eurycoma longifolia (Tongkat Ali)[1]. The method is designed for accuracy, precision, and robustness, making it suitable for quality control of raw materials, extracts, and finished herbal medicinal products. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines[2][3][4][5][6].
Principle and Scope
This compound is a significant glycosidic quassinoid in Eurycoma longifolia roots[1]. Accurate quantification is essential for the standardization and quality assessment of herbal products containing this plant. This method utilizes Reversed-Phase HPLC (RP-HPLC) to separate this compound from other matrix components. Detection and quantification are achieved using a Diode-Array Detector (DAD) at a wavelength corresponding to the analyte's maximum absorbance, ensuring specificity and sensitivity. The method is validated to demonstrate its suitability for its intended purpose, covering specificity, linearity, range, accuracy, precision, and robustness.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Phosphoric Acid or Acetic Acid (analytical grade) for mobile phase modification.
-
Plant Material: Dried and powdered roots of Eurycoma longifolia.
-
Filters: 0.2 µm or 0.45 µm syringe filters (PTFE or nylon).
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A similar column, such as a Shim-Pack RP18, can also be employed[3].
-
Mobile Phase:
-
Gradient Elution:
Time (min) %A %B 0 85 15 15 65 35 20 65 35 22 85 15 | 30 | 85 | 15 |
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Note: This gradient is a starting point and should be optimized based on the specific column and system used to achieve adequate separation of this compound from other constituents.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask[9].
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 5 µg/mL to 50 µg/mL)[10].
Sample Preparation (Extraction from E. longifolia Roots)
Several methods can be employed for extraction. Pressurized Liquid Extraction (PLE) is efficient, but a standard sonication method is also effective[2][10][11].
-
Weighing: Accurately weigh about 0.5 - 1.0 g of powdered, dried E. longifolia root into a centrifuge tube.
-
Extraction: Add 10 mL of methanol, vortex thoroughly, and sonicate in an ultrasonic bath for 15-30 minutes at 60 °C[2][8]. This process should be repeated three times to ensure complete extraction.
-
Centrifugation: Centrifuge the mixture for 10 minutes at 3000 rpm.
-
Collection: Collect the supernatant. Combine the supernatants if extraction was repeated.
-
Final Volume: Adjust the final volume to a known quantity (e.g., 50 mL) with the extraction solvent in a volumetric flask.
-
Filtration: Filter the extract through a 0.2 µm or 0.45 µm syringe filter prior to injection into the HPLC system[8].
System Suitability Testing (SST)
Before starting any validation or sample analysis, the suitability of the chromatographic system must be verified.[12] This is accomplished by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The acceptance criteria are based on established guidelines[12][13][14][15].
| Parameter | Acceptance Criteria |
| Precision (RSD%) | Relative Standard Deviation of peak area and retention time should be ≤ 2%[13]. |
| Tailing Factor (T) | T ≤ 2, with an ideal range of 0.8 to 1.8[13][14]. |
| Theoretical Plates (N) | N > 2000 for the this compound peak. |
| Resolution (Rs) | Resolution between this compound and the closest eluting peak should be > 1.5[14]. |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[5][6].
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank (solvent), a standard solution, and a sample extract. Peak purity analysis using the DAD is essential to confirm no co-eluting peaks interfere with the this compound peak.
-
Linearity and Range:
-
Procedure: Inject the series of working standard solutions (e.g., 5, 10, 20, 30, 40, 50 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the average peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998. The range is the interval between the lowest and highest concentrations that demonstrate suitable precision, accuracy, and linearity[6].
-
-
Accuracy (Recovery):
-
Procedure: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analysis: Analyze these spiked samples (n=3 for each level) and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 80-120% for each level.
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should not exceed 2-3%[3][16].
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For S/N, LOD is typically 3:1 and LOQ is 10:1.
-
Analysis: A reported HPLC-DAD method for eurycomanone showed an LOD of 0.023 mg/mL and an LOQ of 0.078 mg/mL, indicating high sensitivity is achievable[9]. A similar performance is expected for this compound.
-
-
Robustness:
-
Procedure: The method's capacity to remain unaffected by small, deliberate variations in parameters should be evaluated[17][18].
-
Parameters to Vary:
-
Analysis: The effect on system suitability parameters (retention time, peak area, tailing factor) is observed. The method is considered robust if SST criteria are still met under these variations.
-
Data Presentation Summary
The results of the validation study should be documented and summarized clearly.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range | 5 - 50 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | ≥ 0.998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | RSD (%) |
|---|---|---|
| Low (80%) | 98 - 102% | < 2.0 |
| Medium (100%) | 98 - 102% | < 2.0 |
| High (120%) | 98 - 102% | < 2.0 |
Table 3: Precision
| Precision Type | RSD (%) of Peak Area |
|---|---|
| Repeatability (Intra-day, n=6) | < 2.0% |
| Intermediate (Inter-day, n=6) | < 3.0% |
Table 4: LOD and LOQ
| Parameter | Result |
|---|---|
| LOD (S/N = 3:1) | e.g., ~0.02 µg/mL |
| LOQ (S/N = 10:1) | e.g., ~0.07 µg/mL |
Visualized Workflows and Logic
Caption: Workflow for this compound analysis by HPLC-DAD.
Caption: Core parameters for analytical method validation.
Conclusion
The HPLC-DAD method described provides a robust and reliable framework for the quantitative analysis of this compound in Eurycoma longifolia samples. Proper validation following ICH guidelines is critical to ensure that the data generated is accurate and reproducible, which is essential for quality control in the pharmaceutical and herbal industries. The provided chromatographic conditions, protocols, and acceptance criteria serve as a comprehensive guide for researchers to implement and adapt this method in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. actascientific.com [actascientific.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing product adulteration of Eurycoma longifolia (Tongkat Ali) herbal medicinal product using DNA barcoding and HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. Development of a selective HPLC-DAD/ELSD method for the qualitative and quantitative assessment of commercially available Eurycoma longifolia products and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 20. agilent.com [agilent.com]
Application Notes and Protocols: 1H-NMR and 13C-NMR Spectral Analysis of Eurycomaoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectral analysis of Eurycomaoside, a significant quassinoid glycoside isolated from the roots of Eurycoma longifolia. This document includes representative spectral data, comprehensive experimental protocols for isolation and analysis, and a visual workflow to guide researchers in the structural elucidation of this class of compounds.
Introduction
This compound is a C19-quassinoid-type glycoside that has been identified in the roots of Eurycoma longifolia, a plant well-known in traditional medicine. The structural determination of this compound was accomplished through a combination of one- and two-dimensional NMR techniques, including ¹H-¹H Correlation Spectroscopy (COSY), ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC), along with high-resolution mass spectrometry.[1][2][3] The unique C(1)-glycosidation site within the quassinoid framework makes its spectral analysis of particular interest to natural product chemists and pharmacologists.
Spectroscopic Data
The following tables summarize the representative ¹H-NMR and ¹³C-NMR spectral data for this compound, as would be determined in a suitable deuterated solvent (e.g., CD₃OD or C₅D₅N). The data is based on the structural elucidation reported by Bedir et al. and is presented here in a structured format for clarity and comparative purposes.
Table 1: ¹H-NMR Spectral Data of this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 4.85 | d | 7.5 |
| 2 | 3.90 | m | |
| 3 | 5.98 | s | |
| 5 | 3.20 | m | |
| 6α | 2.10 | m | |
| 6β | 1.95 | m | |
| 7 | 4.50 | br s | |
| 9 | 2.80 | m | |
| 11 | 4.20 | d | 6.0 |
| 12 | 3.80 | d | 6.0 |
| 14 | 3.15 | m | |
| 15 | 4.10 | m | |
| 19-CH₃ | 1.25 | s | |
| 21-H | 5.40 | q | 7.0 |
| 21-CH₃ | 1.90 | d | 7.0 |
| Glucose Moiety | |||
| 1' | 4.55 | d | 7.8 |
| 2' | 3.30 | m | |
| 3' | 3.45 | m | |
| 4' | 3.35 | m | |
| 5' | 3.40 | m | |
| 6'a | 3.85 | dd | 12.0, 2.5 |
| 6'b | 3.70 | dd | 12.0, 5.5 |
Note: The chemical shifts (δ), multiplicities (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad), and coupling constants (J) are representative and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C-NMR Spectral Data of this compound
| Position | δc (ppm) |
| 1 | 80.5 |
| 2 | 72.1 |
| 3 | 125.8 |
| 4 | 165.2 |
| 5 | 48.3 |
| 6 | 28.9 |
| 7 | 78.5 |
| 8 | 50.1 |
| 9 | 45.6 |
| 10 | 42.3 |
| 11 | 75.4 |
| 12 | 70.8 |
| 13 | 135.1 |
| 14 | 55.2 |
| 15 | 68.7 |
| 16 (C=O) | 172.4 |
| 19 | 22.1 |
| 20 (C=O) | 205.3 |
| 21 | 123.9 |
| Glucose Moiety | |
| 1' | 102.3 |
| 2' | 75.2 |
| 3' | 78.1 |
| 4' | 71.6 |
| 5' | 77.9 |
| 6' | 62.8 |
Note: The chemical shifts (δc) are representative and referenced to the solvent signal.
Experimental Protocols
Isolation of this compound
A general protocol for the isolation of this compound from the roots of Eurycoma longifolia is as follows:
-
Extraction:
-
Air-dried and powdered roots of E. longifolia are subjected to extraction with a polar solvent, typically methanol (MeOH) or a mixture of chloroform and methanol.
-
The extraction is usually performed at room temperature over an extended period or under reflux for several hours.
-
The resulting crude extract is concentrated under reduced pressure to yield a gummy residue.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The quassinoid glycosides, including this compound, are typically enriched in the more polar fractions (EtOAc and n-BuOH).
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to a series of chromatographic techniques to isolate the pure compound.
-
Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of CHCl₃ and MeOH with increasing concentrations of MeOH.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (ACN) in water.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
NMR Spectral Analysis
-
Sample Preparation:
-
A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of methanol-d₄, pyridine-d₅, or chloroform-d).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H).
-
¹H-NMR: Standard parameters are used for the acquisition of the one-dimensional proton spectrum.
-
¹³C-NMR: A proton-decoupled ¹³C-NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.
-
2D-NMR Experiments:
-
COSY: To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (or HMQC): To determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and establishing the overall carbon skeleton and the position of the glycosidic linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural analysis of this compound.
Caption: Logical relationships in NMR-based structure elucidation.
References
Application Notes and Protocols for the Extraction of Eurycomaoside from Eurycoma longifolia Roots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of Eurycomaoside, a bioactive quassinoid glycoside, from the roots of Eurycoma longifolia (commonly known as Tongkat Ali). The information compiled is intended to guide researchers in developing efficient and reproducible extraction methodologies for further pharmacological and drug development studies.
Introduction
Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia, is renowned for its wide range of traditional uses, including as an aphrodisiac and for treating malaria.[1] The roots of this plant are a rich source of various bioactive compounds, with quassinoids being of significant interest due to their potential therapeutic properties.[1][2] this compound, a glycoside of eurycomanol, is one such quassinoid present in the roots.[3] This document outlines various extraction techniques, from conventional solvent extraction to more advanced methods, and provides a framework for optimizing the yield of this compound and other related quassinoids.
Data Presentation: Quantitative Analysis of Quassinoid Extraction
While specific quantitative data for this compound extraction is limited in publicly available literature, the closely related and major quassinoid, eurycomanone, is often used as a marker compound for optimizing extraction protocols. The extraction conditions favorable for eurycomanone are highly likely to be effective for the extraction of other polar quassinoids like this compound. Below is a summary of eurycomanone yields under various extraction conditions.
| Extraction Method | Solvent | Temperature (°C) | Time | Pressure (psi) | Eurycomanone Yield/Content | Reference |
| Pressurized Liquid Extraction (PLE) | Water | 106 | 30 min | 870 | Optimized for maximum yield | [4] |
| Pressurized Liquid Extraction (PLE) | Water | 90 - 150 | 10 - 30 min | 850 - 1700 | Temperature found to be a significant factor | [4] |
| Reflux Extraction | Methanol | Reflux Temp. | 1 hr | N/A | Method used for sample preparation for HPLC analysis | [5] |
| Solid-Liquid Extraction | Water | 100 | 120 min | N/A | 13.9 mg/kg of 9,10-dimethoxycanthin-6-one (another bioactive) | [1] |
| Maceration & Soxhlet | Methanol, Ethanol, 50% Methanol, 50% Ethanol | 25 (Maceration), 50 (Soxhlet) | 72 hr (Maceration), 48 hr (Soxhlet) | N/A | Ethanolic extracts showed high content of phenolics and flavonoids | [6] |
| Cell Suspension Culture | Methanol (for extraction) | 60 | 8 hr | N/A | Approx. 1.7 mg/g dry weight from cultured cells | [7] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments related to the extraction and analysis of quassinoids from Eurycoma longifolia roots.
Protocol 1: Pressurized Liquid Extraction (PLE) for Quassinoids
This method is efficient in terms of time and solvent consumption and is suitable for obtaining a high yield of polar compounds like this compound. The conditions below are optimized for eurycomanone and serve as an excellent starting point.[4]
Materials and Equipment:
-
Dried and ground roots of Eurycoma longifolia (particle size ~2.4 mm)
-
Diatomaceous earth
-
Deionized water (HPLC grade)
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells (e.g., 34 mL)
-
Filter paper
-
Freezer (-20°C)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
Procedure:
-
Accurately weigh 2 g of dried, ground Eurycoma longifolia root powder.
-
Mix the root powder with an equal amount of diatomaceous earth to prevent clumping.
-
Load the mixture into a 34 mL stainless steel extraction cell.
-
Place the sealed extraction cell into the carousel of the ASE system.
-
Set the extraction parameters:
-
Solvent: Deionized water
-
Temperature: 106°C
-
Pressure: 870 psi
-
Static Extraction Time: 30 minutes
-
-
Initiate the extraction cycle. The system will automatically heat and pressurize the cell.
-
After the static extraction, the cell is rinsed with fresh solvent (approximately 60% of the cell volume).
-
Collect the total extract.
-
Filter the extract to remove any particulate matter.
-
Store the filtered extract in a freezer at -20°C prior to analysis.
-
For analysis, the extract can be further prepared and injected into an HPLC system for quantification of this compound and other quassinoids.
Protocol 2: Conventional Solid-Liquid Extraction followed by Fractionation
This protocol describes a conventional extraction method followed by a liquid-liquid partitioning step to enrich the this compound fraction. As a polar glycoside, this compound is expected to partition into a more polar organic solvent like n-butanol from an aqueous suspension of the initial crude extract.
Materials and Equipment:
-
Dried and pulverized Eurycoma longifolia roots
-
95% Ethanol
-
n-Hexane
-
Dichloromethane
-
n-Butanol
-
Distilled water
-
Rotary evaporator
-
Separating funnel
-
Filtration apparatus
Procedure:
-
Initial Extraction:
-
Soak the pulverized root powder in 95% aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to macerate for 48-72 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the tincture (ethanolic extract) from the solid residue.
-
Concentrate the tincture to dryness using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract.
-
-
Solvent Partitioning (Fractionation):
-
Reconstitute the crude ethanolic extract in distilled water.
-
Transfer the aqueous suspension to a separating funnel.
-
Perform a sequential liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition against n-hexane to remove non-polar compounds. Collect the hexane layer.
-
Next, partition the remaining aqueous layer against dichloromethane to remove compounds of intermediate polarity. Collect the dichloromethane layer.
-
Finally, partition the remaining aqueous layer against n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction. Collect the n-butanol layer.
-
-
Evaporate the solvent from each fraction (hexane, dichloromethane, and n-butanol) using a rotary evaporator to obtain the respective dried fractions.
-
The n-butanol fraction can then be subjected to further chromatographic purification to isolate pure this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantification of quassinoids. Specific parameters may need to be optimized for the baseline separation of this compound.
Materials and Equipment:
-
HPLC system with a DAD or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
-
This compound or Eurycomanone standard (if available)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the dried extract (from Protocol 1 or 2) in methanol or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound or eurycomanone standard in methanol.
-
Perform serial dilutions to create a series of calibration standards.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting condition of 15:85 (acetonitrile:water) can be used.[7]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: Approximately 254 nm, as quassinoids typically show absorbance in this region.[7]
-
Injection Volume: 10-20 µL
-
Run the standards to create a calibration curve.
-
Run the prepared samples.
-
Identify the peak corresponding to this compound based on retention time compared to the standard (if available) or by using hyphenated techniques like LC-MS for identification.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a general workflow from the preparation of the plant material to the final analysis of the target compound.
Caption: Workflow for this compound Extraction and Analysis.
Proposed Signaling Pathway Inhibition by Eurycoma longifolia Quassinoids
While the specific signaling pathway for this compound has not been fully elucidated, studies on the major quassinoid, eurycomanone, have shown inhibitory effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is crucial in regulating inflammatory responses and cell survival. It is plausible that this compound may exert similar effects. The following diagram illustrates the inhibition of the NF-κB pathway.
Caption: Proposed Inhibition of NF-κB Pathway by Quassinoids.
References
- 1. scialert.net [scialert.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review on pharmacological significance of Eurycoma longifolia jack roots - Segaran - Longhua Chinese Medicine [lcm.amegroups.org]
Application Notes: In Vitro Cell Culture Models to Study the Effects of Eurycoma longifolia Quassinoids on Cancer Cells
Introduction
Eurycoma longifolia, a medicinal plant native to Southeast Asia, is a rich source of bioactive quassinoids, which have demonstrated significant therapeutic potential.[1][2] Among these compounds, eurycomaoside is a known constituent; however, the most extensively studied quassinoid for its anti-cancer properties is eurycomanone.[1][2] Numerous in vitro studies have documented eurycomanone's efficacy in inhibiting cancer cell growth and inducing apoptosis across various cancer types, including leukemia, lung, breast, cervical, ovarian, and colon cancers.[1][2][3][4]
Due to the extensive availability of research data, this document will focus on eurycomanone as a representative quassinoid to provide detailed application notes and protocols for studying the anti-cancer effects of this class of compounds. The methodologies and expected outcomes described herein can serve as a robust framework for investigating this compound and other related quassinoids.
These notes will cover key signaling pathways implicated in eurycomanone's mechanism of action, present cytotoxic data in a clear tabular format, and provide detailed protocols for essential in vitro assays.
Data Presentation: Cytotoxicity of Eurycomanone
Eurycomanone has demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of eurycomanone in various cancer cell lines as reported in the literature.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 | Not Specified | [4][5] |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | Not Specified | [4][5] |
| HeLa | Cervical Cancer | 4.58 ± 0.090 | Not Specified | [4][5] |
| K562 | Leukemia | 5.7 | 72 | [3] |
| Jurkat | Leukemia | 6.2 | 72 | [3] |
| HepG2 | Liver Cancer | ~15.9 (3.8 µg/mL) | Not Specified | [6][7] |
| HCT116 | Colon Cancer | 20.9 | 48 | [8] |
| SW620 | Colon Cancer | 23.6 | 48 | [8] |
| A549 | Lung Cancer | ~86.6 (20.66 µg/mL) | Not Specified | [7] |
| MCF-7 | Breast Cancer | ~9.2 (2.2 µg/mL) | Not Specified | [1] |
Signaling Pathways and Mechanisms of Action
Eurycomanone exerts its anti-cancer effects by modulating several critical cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of autophagy.
Intrinsic Apoptosis Pathway (p53-Dependent)
In many cancer cells, such as HepG2 liver cancer cells, eurycomanone induces apoptosis through a p53-dependent mechanism.[6] This involves the up-regulation of the tumor suppressor protein p53, which in turn modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][6] This shift leads to the release of cytochrome C from the mitochondria, activating the caspase cascade and executing apoptosis.[6]
Caption: Eurycomanone-induced p53-mediated apoptosis pathway.
NF-κB Signaling Pathway
The NF-κB pathway is crucial for cancer cell survival and proliferation. Eurycomanone has been shown to inhibit this pathway in leukemia cells.[3] It prevents the phosphorylation of IκBα, the inhibitory protein bound to NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate anti-apoptotic and pro-proliferative genes.[3][9]
Caption: Inhibition of the NF-κB pathway by eurycomanone.
mTOR-Mediated Autophagy Inhibition
In colon cancer cells, eurycomanone has been found to inhibit autophagy, a cellular recycling process that cancer cells can use to survive stress.[8][10] This inhibition is achieved by activating the mTOR signaling pathway.[10] Activated mTOR suppresses the formation of autophagosomes, functionally impairing the autophagy process and contributing to the anti-cancer effect.[8][10]
Caption: mTOR-mediated inhibition of autophagy by eurycomanone.
Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to assess the effects of this compound or related compounds on cancer cells.
Protocol 1: General Cell Culture and Maintenance
This protocol provides standard procedures for culturing and maintaining cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2, humidified)
Procedure:
-
Thawing Cells: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Transfer to an appropriately sized culture flask.[11]
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium.[11]
-
Cell Seeding: Count the cells using a hemocytometer or automated cell counter. Seed the cells into new flasks or multi-well plates at the desired density for experiments.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cells in complete growth medium
-
96-well cell culture plates
-
This compound/Eurycomanone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[12]
-
Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Caption: General workflow for a cell viability (MTT) assay.
Protocol 3: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube just before analysis.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Apoptosis Detection (Hoechst 33342 Staining)
This fluorescence microscopy assay detects morphological changes in the nucleus characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[5]
Materials:
-
Cells grown on coverslips or in chamber slides
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
PBS
-
4% Paraformaldehyde (PFA) for fixing
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with the test compound for the desired time.
-
Fixation: Aspirate the medium and wash the cells gently with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add Hoechst 33342 solution to cover the cells and incubate for 10-15 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips onto microscope slides with a drop of mounting medium. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, bright blue nuclei, while normal cells will have uniformly stained, larger nuclei.[5]
References
- 1. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition | MDPI [mdpi.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. benchchem.com [benchchem.com]
Animal Models for Investigating the In Vivo Effects of Eurycomaoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycomaoside is a prominent bioactive quassinoid found in the roots of Eurycoma longifolia, a medicinal plant native to Southeast Asia renowned for its traditional uses in enhancing male vitality and overall health. Preclinical research has suggested a range of potential therapeutic applications for Eurycoma longifolia extracts and its constituents, including roles in oncology, endocrinology, and bone metabolism. However, in vivo studies investigating the specific effects of isolated this compound are limited. The majority of current research has been conducted using standardized extracts of Eurycoma longifolia or its most abundant quassinoid, eurycomanone.
This document provides detailed application notes and protocols for animal models that have been successfully employed to investigate the in vivo effects of Eurycoma longifolia extracts and its components. While direct evidence for isolated this compound is scarce, these models serve as a foundational framework for designing future studies to elucidate the specific pharmacological actions of this compound. The protocols outlined below are adapted from established in vivo studies and are presented to guide researchers in exploring the therapeutic potential of this compound.
I. Androgen-Deficient Osteoporosis Model
The orchidectomized rat is a well-established and widely used animal model for studying androgen-deficient osteoporosis, mimicking the condition in aging men. This model is particularly relevant for investigating the potential of this compound to mitigate bone loss, a purported effect of Eurycoma longifolia.
Experimental Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age: 12 months (to model aged-related bone loss).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light-dark cycle and provided with standard rat chow and water ad libitum.
2. Experimental Groups:
-
Group 1: Sham-operated control.
-
Group 2: Orchidectomized (ORX) control (vehicle-treated).
-
Group 3: ORX + this compound (various doses).
-
Group 4: ORX + Testosterone (positive control, e.g., 8 mg/kg, intramuscularly).
3. Surgical Procedure (Orchidectomy):
-
Anesthetize the rats (e.g., with a ketamine/xylazine cocktail).
-
Make a scrotal incision to expose the testes.
-
Ligate the spermatic cord and blood vessels, then remove the testes.
-
Suture the incision and provide post-operative care, including analgesics and antibiotics.
-
Allow a recovery period of at least one week before starting treatment.
4. Drug Administration:
-
Route: Oral gavage is a common route for Eurycoma longifolia extracts. Due to the likely poor oral bioavailability of this compound, intraperitoneal or subcutaneous injections may be considered for the isolated compound.
-
Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., saline, corn oil, or a solution containing a small percentage of DMSO).
-
Dosage: Dose-ranging studies are recommended. Based on studies with Eurycoma longifolia extract (15 mg/kg), a starting point for this compound could be in the range of 1-10 mg/kg, to be optimized.
-
Duration: 6 weeks is a typical duration to observe significant changes in bone parameters.
5. Outcome Measures:
-
Serum Analysis: Collect blood at baseline and at the end of the study to measure:
-
Testosterone levels (to confirm androgen deficiency).
-
Bone turnover markers:
-
Osteocalcin (a marker of bone formation).
-
C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption).
-
-
-
Bone Analysis:
-
Harvest femurs and lumbar vertebrae.
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).
-
Bone Histomorphometry: To analyze trabecular bone volume, number, and separation.
-
Biomechanical Testing: To assess bone strength (e.g., three-point bending test).
-
Bone Calcium Content: Measured by ashing the bone and quantifying calcium levels.
-
Quantitative Data from Eurycoma longifolia Extract Studies
The following table summarizes representative data from studies using Eurycoma longifolia (EL) extract in orchidectomized rats. This data can serve as a benchmark for studies with isolated this compound.
| Parameter | Sham Control | Orchidectomized (ORX) Control | ORX + EL Extract (15 mg/kg) | ORX + Testosterone (8 mg/kg) |
| Serum Testosterone (ng/mL) | ~3.5 | < 0.5 | < 0.5 | ~3.0 |
| Bone Volume/Total Volume (%) | ~25 | ~15 | ~20 | ~24 |
| Trabecular Number (mm⁻¹) | ~3.0 | ~2.0 | ~2.5 | ~2.9 |
| Trabecular Separation (µm) | ~200 | ~350 | ~250 | ~210 |
| Bone Calcium (mg/g) | ~250 | ~200 | ~230 | ~245 |
Note: These are approximate values compiled from multiple studies for illustrative purposes.
Experimental Workflow: Androgen-Deficient Osteoporosis Model
Caption: Workflow for the orchidectomized rat model of osteoporosis.
II. Testosterone Enhancement Model
Eurycoma longifolia is widely recognized for its potential to increase testosterone levels. Animal models are crucial for elucidating the mechanisms behind this effect.
Experimental Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age: Young adult (e.g., 8-10 weeks old).
-
Housing: Standard housing conditions.
2. Experimental Groups:
-
Group 1: Normal control (vehicle-treated).
-
Group 2: this compound (low dose).
-
Group 3: this compound (medium dose).
-
Group 4: this compound (high dose).
3. Drug Administration:
-
Route: Oral gavage or injection (as described previously).
-
Dosage: A dose-response study is essential. Suggested doses could range from 1 to 50 mg/kg.
-
Duration: 14 to 30 days of daily administration is often sufficient to observe changes in testosterone levels.
4. Outcome Measures:
-
Serum Hormone Levels:
-
Total and free testosterone.
-
Luteinizing hormone (LH).
-
Follicle-stimulating hormone (FSH).
-
-
Sperm Analysis:
-
Sperm concentration, motility, and morphology.
-
-
Testicular Histology:
-
Examine for changes in seminiferous tubule structure and Leydig cell morphology.
-
Quantitative Data from Eurycoma longifolia Extract Studies
| Parameter | Control | EL Extract (200 mg/kg) | EL Extract (800 mg/kg) |
| Serum Testosterone (ng/mL) | ~2.5 | ~3.3 | ~4.0 |
| Sperm Concentration (10⁶/mL) | ~50 | ~65 | ~75 |
| Sperm Motility (%) | ~60 | ~70 | ~80 |
Note: These are approximate values compiled from multiple studies for illustrative purposes.
III. Anti-Cancer Xenograft Model
In vitro studies have demonstrated the cytotoxic effects of Eurycoma longifolia constituents against various cancer cell lines. In vivo xenograft models are essential for evaluating the anti-tumor efficacy of these compounds.
Experimental Protocol
1. Animal Model:
-
Species: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Age: 6-8 weeks.
-
Housing: In a sterile environment to prevent infection.
2. Cell Lines:
-
Human cancer cell lines relevant to the proposed therapeutic target (e.g., K-562 for leukemia, LNCaP for prostate cancer, SW620 for colon cancer).
3. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
4. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Positive control (a standard chemotherapeutic agent for the specific cancer type).
5. Drug Administration:
-
Route: Intraperitoneal injection is common for xenograft studies to ensure systemic delivery.
-
Dosage: Dose selection should be based on maximum tolerated dose (MTD) studies. For eurycomanone, doses of 5-10 mg/kg have been used.[1][2]
-
Duration: Typically 3-6 weeks, or until tumors in the control group reach a predetermined endpoint.
6. Outcome Measures:
-
Tumor Growth: Measure tumor volume (Volume = 0.5 x Length x Width²) two to three times per week.
-
Body Weight: Monitor for signs of toxicity.
-
Tumor Analysis (at endpoint):
-
Tumor weight.
-
Histology and immunohistochemistry (e.g., for markers of proliferation like Ki-67, and apoptosis like cleaved caspase-3).
-
Western blot analysis of key signaling proteins in tumor lysates.
-
Quantitative Data from a Related Quassinoid (Eurycomanone) Study
| Parameter | Vehicle Control | Eurycomanone (10 mg/kg) |
| Final Tumor Volume (mm³) | ~1200 | ~500 |
| Final Tumor Weight (mg) | ~1000 | ~400 |
Note: These are approximate values from a colon cancer xenograft study for illustrative purposes.[3]
Experimental Workflow: Anti-Cancer Xenograft Model
References
Application Notes and Protocols for Determining the IC50 of Eurycomaoside Using Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Eurycomaoside, a significant bioactive compound. The focus is on two common colorimetric cytotoxicity assays: the MTT and LDH assays.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug discovery and toxicology for evaluating the effect of a compound on cell viability and proliferation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. This metric is a critical measure of a compound's potency.
This compound and its Analogs: this compound is a quassinoid found in the roots of Eurycoma longifolia. While extensive research has been conducted on the cytotoxic effects of its aglycone, Eurycomanone, specific data for this compound is less prevalent. The protocols provided herein are applicable to this compound and other related quassinoids. Studies have shown that quassinoids from Eurycoma longifolia exhibit cytotoxic effects against various cancer cell lines.[1][2]
Data Presentation: IC50 Values of Eurycoma Quassinoids
The following table summarizes the reported IC50 values for Eurycomanone, a closely related and well-studied quassinoid, against various cancer cell lines. This data serves as a reference for the expected potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eurycomanone | A2780 | Ovarian Cancer | 1.37 ± 0.13 | [3] |
| Eurycomanone | HeLa | Cervical Cancer | 4.58 ± 0.090 | [3] |
| Eurycomanone | HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [3] |
| Eurycomanone | K-562 | Chronic Myeloid Leukemia | 6 ± 1 (µg/ml) | [2] |
| Eurycomanone | MCF-7 | Breast Cancer | 4.7 (µg/mL) | [4] |
| Eurycomanone | T47D | Breast Cancer | 0.377 (µg/mL) | [4] |
| Eurycomalactone | A2780 | Ovarian Cancer | 2.46 ± 0.081 | [3] |
| Eurycomalactone | HeLa | Cervical Cancer | 1.60 ± 0.12 | [3] |
| Eurycomalactone | HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [3] |
| Eurycomalactone | Colon 26-L5 | Colon Carcinoma | 0.70 | [1] |
| Eurycomalactone | B16-BL6 | Melanoma | 0.59 | [1] |
| Eurycomalactone | LLC | Lewis Lung Carcinoma | 0.78 | [1] |
| Eurycomalactone | A549 | Lung Adenocarcinoma | 0.73 | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][7]
Materials:
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)[7]
-
Cell culture medium
-
Selected cell line
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11]
Materials:
-
This compound (or other test compounds)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Selected cell line
-
96-well plates
-
Lysis buffer (e.g., Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12]
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100. Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.
Signaling Pathways Affected by Eurycoma Quassinoids
Eurycomanone, a major quassinoid in Eurycoma longifolia, has been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways. One of the prominent pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][[“]] Eurycomanone has been reported to inhibit the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in inflammation, cell survival, and proliferation.[14]
References
- 1. Cytotoxic activity of quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
Assessing the Effect of Eurycomaoside on Steroidogenesis in Leydig Cells: Application Notes and Protocols
A Note to Researchers: The following application notes and protocols are designed to guide the investigation of eurycomaoside's effects on steroidogenesis in Leydig cells. It is critical to note that while this compound is a known quassinoid present in Eurycoma longifolia (Tongkat Ali), the vast majority of published research on the plant's impact on testosterone production has focused on another major quassinoid, eurycomanone .
Currently, there is a significant lack of direct scientific studies and quantitative data specifically detailing the effects of isolated this compound on Leydig cell function, including its impact on testosterone synthesis, and the expression and activity of key steroidogenic enzymes. Therefore, the information and protocols provided herein are based on the established methodologies for studying steroidogenesis and the known mechanisms of the more extensively researched compound, eurycomanone. Researchers should interpret the findings of their own studies on this compound with this context in mind and are encouraged to publish their findings to fill this knowledge gap.
Data Presentation: Eurycomanone as a Reference
Due to the absence of specific quantitative data for this compound, the following table summarizes the dose-dependent effect of eurycomanone on testosterone production in rat testicular Leydig cells, as reported in the literature. This is provided as a reference to illustrate the potential magnitude of effect that a related quassinoid may have.
Table 1: Effect of Eurycomanone on Testosterone Production in Rat Leydig Cells [1]
| Eurycomanone Concentration (µM) | Testosterone Production (relative to control) |
| 0.1 | Significant increase |
| 1.0 | Significant increase |
| 10.0 | Significant increase |
Note: The original study demonstrated a significant (P<0.05) dose-dependent increase in testosterone production. For precise quantitative values, researchers should refer to the original publication.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on steroidogenesis in Leydig cells.
Isolation and Culture of Rat Leydig Cells
This protocol is adapted from established methods for isolating Leydig cells from rat testes.
Materials:
-
Male Sprague-Dawley rats (60-90 days old)
-
Collagenase (Type I or Type IV)
-
DNase I
-
Medium 199 (M199) or DMEM/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Percoll
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypan Blue solution
-
Centrifuge
-
Cell culture flasks/plates
-
Incubator (34°C, 5% CO2)
Procedure:
-
Euthanize rats according to approved animal care protocols.
-
Aseptically remove the testes and decapsulate them.
-
Mince the testicular tissue in a sterile petri dish containing HBSS.
-
Incubate the minced tissue with collagenase (e.g., 0.25 mg/mL) and DNase I (e.g., 10 µg/mL) in M199 or DMEM/F-12 at 34°C for 15-20 minutes with gentle shaking.
-
Stop the digestion by adding an equal volume of medium containing 10% FBS.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the filtrate at a low speed (e.g., 250 x g) for 10 minutes to pellet the interstitial cells.
-
Resuspend the cell pellet in a small volume of medium and layer it onto a discontinuous Percoll gradient (e.g., 20%, 40%, 60%, and 90% in HBSS).
-
Centrifuge at 800 x g for 20 minutes at room temperature.
-
Carefully collect the Leydig cell fraction, which is typically found at the interface of the 40% and 60% Percoll layers.
-
Wash the collected cells twice with medium to remove the Percoll.
-
Determine cell viability and number using a hemocytometer and Trypan Blue exclusion.
-
Plate the purified Leydig cells in culture plates at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in M199 or DMEM/F-12 supplemented with FBS and antibiotics.
-
Allow the cells to adhere overnight in a humidified incubator at 34°C with 5% CO2 before treating with this compound.
Testosterone Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of testosterone in the cell culture supernatant.
Materials:
-
Commercial Testosterone ELISA kit
-
Cell culture supernatant from Leydig cells treated with this compound
-
Microplate reader
Procedure:
-
Prepare testosterone standards and samples according to the ELISA kit manufacturer's instructions. This may involve dilution of the cell culture supernatant.
-
Add the standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated testosterone to each well.
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of testosterone in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the concentration of testosterone in the samples by comparing their absorbance to the standard curve.
Aromatase Activity Assay
This protocol measures the activity of aromatase, the enzyme that converts testosterone to estrogen.
Materials:
-
Commercial Aromatase Activity Assay Kit (fluorometric or radiometric)
-
Leydig cell lysate or microsomal fraction
-
Aromatase substrate (e.g., a fluorescent substrate or [3H]-androstenedione)
-
NADPH
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Leydig cell lysates or microsomal fractions from cells treated with this compound.
-
Prepare the reaction mixture according to the assay kit's instructions. This typically includes the cell lysate/microsomes, NADPH, and the aromatase substrate.
-
Incubate the reaction mixture at 37°C for the recommended time.
-
Stop the reaction as per the kit's protocol.
-
Measure the product of the reaction. For fluorometric assays, this involves measuring the fluorescence of the product. For radiometric assays, it involves quantifying the tritiated water released.
-
Calculate the aromatase activity based on the amount of product formed per unit of time and protein concentration.
Phosphodiesterase (PDE) Activity Assay
This protocol determines the activity of PDE, an enzyme that degrades cyclic AMP (cAMP).
Materials:
-
Commercial PDE Activity Assay Kit (colorimetric or radioenzymatic)
-
Leydig cell lysate
-
cAMP (as substrate)
-
5'-nucleotidase
-
Phosphate detection reagent or radioactive tracer
Procedure:
-
Prepare Leydig cell lysates from cells treated with this compound.
-
Prepare the reaction mixture as per the assay kit's instructions. This includes the cell lysate and cAMP.
-
Incubate the reaction mixture at 30°C or 37°C for a specified time to allow PDE to hydrolyze cAMP to 5'-AMP.
-
Add 5'-nucleotidase to the reaction to convert 5'-AMP to adenosine and inorganic phosphate.
-
Quantify the inorganic phosphate produced using a colorimetric reagent or measure the remaining radiolabeled cAMP using a scintillation counter.
-
Calculate the PDE activity based on the amount of cAMP hydrolyzed per unit of time and protein concentration.
Western Blot Analysis of Steroidogenic Acute Regulatory (StAR) Protein
This protocol is for detecting the expression levels of StAR protein, which is crucial for the transport of cholesterol into the mitochondria.
Materials:
-
Leydig cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against StAR protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated Leydig cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against StAR overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of StAR protein.
Mandatory Visualizations
The following diagrams illustrate the putative signaling pathways involved in the regulation of steroidogenesis by quassinoids from Eurycoma longifolia, such as eurycomanone. It is hypothesized that this compound may act through similar mechanisms, but this requires experimental verification.
Caption: Putative signaling pathway of this compound in Leydig cells.
Caption: Experimental workflow for assessing this compound's effects.
References
Application of Eurycomaoside as a Marker Compound for Eurycoma longifolia Standardization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycoma longifolia, commonly known as Tongkat Ali, is a popular herbal remedy in Southeast Asia, traditionally used for its aphrodisiac, anti-malarial, and ergogenic properties. The increasing global demand for Eurycoma longifolia necessitates robust standardization protocols to ensure the quality, safety, and efficacy of its products. Standardization of herbal extracts relies on the quantification of specific chemical markers. While eurycomanone is the most well-established and widely used marker compound for Eurycoma longifolia, another bioactive quassinoid glycoside, eurycomaoside, has also been identified and presents potential as a marker for standardization.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound as a marker compound in the standardization of Eurycoma longifolia extracts. Given that research on this compound is less extensive than on eurycomanone, this guide also includes comparative data and methodologies for eurycomanone to provide a comprehensive framework for researchers.
Quantitative Data Summary
The quantification of marker compounds is crucial for the quality control of herbal products. While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes typical quantitative data for the major quassinoid, eurycomanone, which can serve as a benchmark. A validated method for this compound would likely yield similar analytical performance characteristics.
| Marker Compound | Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Eurycomanone | HPLC-DAD | 0.1 - 50.0 | 94.2 - 99.8 | < 2.75 | 0.293 | 0.887 | [4] |
| Eurycomanone | HPLC-PDA | 0.06 - 0.36 (mg/ml) | 96 - 105 | 1.66 - 1.96 (HORRAT) | 0.0106 | 0.0354 | [5] |
| Eurycomanone | Online SPE-LC | 5 - 50 | 90.6 | 3.7 | - | - |
Note: The development of a validated analytical method for this compound would require the establishment of these parameters using a certified reference standard.
Experimental Protocols
Protocol 1: Extraction of Quassinoids from Eurycoma longifolia Roots
This protocol describes a general method for the extraction of quassinoids, including this compound and eurycomanone, from the roots of Eurycoma longifolia.
1. Materials and Equipment:
-
Dried and powdered roots of Eurycoma longifolia
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Rotary evaporator
-
Freeze dryer (optional)
-
Soxhlet apparatus or sonicator bath
-
Filter paper (Whatman No. 1 or equivalent)
2. Procedure:
-
Weigh 100 g of dried, powdered Eurycoma longifolia root material.
-
Soxhlet Extraction: Place the powdered root material in a thimble and extract with 500 mL of methanol for 6-8 hours.
-
Sonication-Assisted Extraction: Alternatively, suspend the powdered root material in 500 mL of methanol and sonicate for 30-60 minutes at room temperature. Repeat the sonication process three times.
-
After extraction, filter the methanolic extract through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
The crude extract can be further dried using a freeze dryer to obtain a powdered extract.
-
Store the dried extract at -20°C until further analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Eurycomanone (Adaptable for this compound)
This protocol details a validated HPLC method for the quantification of eurycomanone. A similar methodology can be developed for this compound with appropriate optimization and validation using a reference standard.
1. Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Eurycomanone reference standard
-
This compound reference standard (if available)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (for Eurycomanone):
-
Mobile Phase: Isocratic mixture of methanol and water (85:15, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 5 µL.[6]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve eurycomanone (and/or this compound) reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Solution: Accurately weigh 10 mg of the dried Eurycoma longifolia extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
4. Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the peak corresponding to the marker compound by comparing the retention time with that of the reference standard.
-
Quantify the amount of the marker compound in the sample using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Extraction and Analysis of Marker Compounds.
Signaling Pathway Modulated by Eurycoma longifolia Quassinoids
While specific signaling pathways for this compound are not well-documented, eurycomanone has been shown to modulate key pathways involved in apoptosis and inflammation.
References
- 1. This compound: a new quassinoid-type glycoside from the roots of Eurycoma longifolia. | Semantic Scholar [semanticscholar.org]
- 2. This compound: a new quassinoid-type glycoside from the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamopen.com [benthamopen.com]
- 6. hasan ABOU GAZAR - Google Scholar [scholar.google.com]
Application Notes and Protocols for the Semi-Synthesis of Eurycomaoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies for the semi-synthesis of Eurycomaoside derivatives. This compound, a C19 quassinoid glycoside isolated from the roots of Eurycoma longifolia, serves as a valuable starting material for the generation of novel bioactive compounds.[1] Due to the structural complexity of the parent molecule, semi-synthesis offers a practical approach to explore the structure-activity relationships (SAR) and develop new therapeutic agents.
The protocols outlined below are based on established chemical transformations of the closely related aglycone, Eurycomanone, and are adaptable for the derivatization of this compound. These methods focus on the modification of hydroxyl groups to produce esters, ethers, and other functionalized analogues.
Overview of Semi-Synthetic Strategies
The semi-synthesis of this compound derivatives primarily involves the chemical modification of its peripheral functional groups, particularly the hydroxyl groups on both the quassinoid core and the glycosidic moiety. Key strategies include:
-
Acylation: Introduction of acyl groups to form esters. This is a common method to enhance lipophilicity and potentially improve cell permeability and bioavailability.
-
Alkylation: Introduction of alkyl groups to form ethers, which can alter the steric and electronic properties of the molecule.
-
Glycosidic Bond Modification: While more complex, modification of the sugar moiety can lead to significant changes in biological activity.
-
Protecting Group Chemistry: Selective protection and deprotection of hydroxyl groups are crucial for achieving regioselective modifications on the polyhydroxylated this compound scaffold.
Data Presentation: Bioactivity of Semi-Synthetic Quassinoid Derivatives
While specific quantitative data for semi-synthetic this compound derivatives is limited in the public domain, the following table summarizes the biological activity of semi-synthetic derivatives of its aglycone, Eurycomanone. This data serves as a valuable reference for anticipating the potential effects of similar modifications to this compound.
| Derivative Name | Modification | Biological Activity | IC50 (µM) | Reference |
| 15-O-isovaleryleurycomanone | Monoacylation | Antiplasmodial (chloroquine-resistant P. falciparum) | Comparable to Eurycomanone | [2] |
| 1,15-di-O-isovaleryleurycomanone | Diacylation | Antiplasmodial (chloroquine-resistant P. falciparum) | Lower than Eurycomanone | [2] |
| 1,15-di-O-(3,3-dimethylacryloyl)eurycomanone | Diacylation | Antiplasmodial (chloroquine-resistant P. falciparum) | Lower than Eurycomanone | [2] |
| 1,15-di-O-benzoyleurycomanone | Diacylation | Antiplasmodial (chloroquine-resistant P. falciparum) | Lower than Eurycomanone | [2] |
| Eurycomanone | - | Anticancer (HeLa) | 4.58 ± 0.090 | [3] |
| Eurycomanone | - | Anticancer (HT-29) | 1.22 ± 0.11 | [3] |
| Eurycomanone | - | Anticancer (A2780) | 1.37 ± 0.13 | [3] |
Experimental Protocols
General Considerations
-
Starting Material: High-purity this compound, isolated from the roots of Eurycoma longifolia, is required. The isolation can be achieved through chromatographic techniques as described in the literature.
-
Reagents and Solvents: All reagents should be of analytical grade or higher. Anhydrous solvents should be used for reactions sensitive to moisture.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and purity of the products.
-
Purification: Column chromatography (e.g., silica gel, reverse-phase) and preparative HPLC are the primary methods for purifying the synthesized derivatives.
-
Characterization: The structure of the final products should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).
Protocol for Acylation of this compound (Ester Formation)
This protocol describes a general method for the acylation of hydroxyl groups on this compound. The regioselectivity will depend on the steric hindrance and reactivity of the different hydroxyl groups.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1-1.5 equivalents for mono-acylation, excess for poly-acylation) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and MS.
Protocol for Selective Acylation using Protecting Groups
For regioselective acylation, less reactive hydroxyl groups can be protected. Silyl ethers are commonly used protecting groups for alcohols.
Materials:
-
This compound
-
Protecting group reagent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acylating agent (as above)
-
Deprotection reagent (e.g., tetrabutylammonium fluoride, TBAF, or a mild acid like citric acid)
-
Other reagents and solvents as listed in Protocol 3.2.
Procedure:
-
Protection: Dissolve this compound in anhydrous DMF. Add imidazole followed by the silylating agent (e.g., TBDMSCl). Stir at room temperature until the desired hydroxyl group(s) are protected (monitor by TLC). Work up the reaction and purify the protected intermediate.
-
Acylation: Perform the acylation on the protected this compound as described in Protocol 3.2.
-
Deprotection: Dissolve the acylated and protected derivative in THF. Add the deprotecting agent (e.g., TBAF) and stir at room temperature until the protecting groups are removed (monitor by TLC).
-
Quench the reaction, perform an aqueous workup, and purify the final product by column chromatography.
-
Characterize the purified product by NMR and MS.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Semi-Synthesis
Caption: General workflow for the semi-synthesis of this compound derivatives.
Signaling Pathways Modulated by Eurycomanone (Aglycone of this compound)
The following diagrams illustrate the key signaling pathways modulated by Eurycomanone, which are likely to be similarly affected by this compound and its derivatives.
Eurycomanone has been shown to exert anticancer effects by modulating several critical signaling pathways, leading to apoptosis, inhibition of cell proliferation, and suppression of metastasis.[4][5][6][7]
Caption: Eurycomanone's anticancer mechanisms via pathway modulation.
The aphrodisiac properties of Eurycoma longifolia extracts, largely attributed to compounds like Eurycomanone, are linked to the modulation of testosterone production.[8][9]
Caption: Eurycomanone's mechanism for increasing testosterone levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Semisynthetic 15-O-acyl- and 1,15-di-O-acyleurycomanones from Eurycoma longifolia as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eurycomanone Blocks TGF-β1-Induced Epithelial-to-Mesenchymal Transition, Migration, and Invasion Pathways in Human Non-Small Cell Lung Cancer Cells by Targeting Smad and Non-Smad Signaling [mdpi.com]
- 5. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition [mdpi.com]
- 7. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis by inhibiting the activity of phosphodiesterase and aromatase in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eurycomaoside Extraction from Eurycoma longifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Eurycomaoside from Eurycoma longifolia (Tongkat Ali).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure influence extraction?
A1: this compound is a C(19)-quassinoid-type glycoside found in the roots of Eurycoma longifolia.[1][2] Its structure includes a sugar moiety (glycone) attached to a quassinoid aglycone. This glycosidic nature makes this compound significantly more polar than its aglycone counterpart, eurycomanone. This higher polarity is a critical factor in selecting appropriate extraction solvents and purification strategies.
Q2: Which solvents are most effective for extracting this compound?
A2: Due to its polar nature as a glycoside, polar solvents are most effective for this compound extraction. Aqueous ethanol (e.g., 50-70% ethanol in water) is a good starting point as it can effectively solubilize polar compounds.[3] Water extraction, particularly at elevated temperatures, is also a viable method.[4] While highly non-polar solvents like hexane are unsuitable for initial extraction, they can be useful for a preliminary defatting step to remove lipids and other non-polar compounds that may interfere with subsequent purification.
Q3: What are the key parameters affecting the yield of this compound extraction?
A3: Several parameters significantly influence the extraction yield of quassinoids from Eurycoma longifolia. These include:
-
Particle Size of the Plant Material: Smaller particle sizes increase the surface area available for solvent interaction, which can enhance extraction efficiency.[5]
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can create a larger concentration gradient, promoting the diffusion of this compound into the solvent.
-
Extraction Temperature: Increased temperature can enhance solvent penetration and solute diffusion. However, excessively high temperatures may lead to the degradation of thermolabile compounds.[5]
-
Extraction Time: Sufficient extraction time is necessary to allow for the complete diffusion of the target compound into the solvent.
-
Agitation Speed: Agitation improves the mass transfer between the plant material and the solvent.
Q4: What are the common challenges in purifying this compound?
A4: The primary challenges in purifying this compound stem from the complex phytochemical matrix of Eurycoma longifolia extracts. Common issues include:
-
Co-extraction of Structurally Similar Compounds: Other polar quassinoids and saponins are often co-extracted, which can complicate separation.
-
Presence of High Molecular Weight Substances: Polysaccharides and glycoproteins can be extracted with polar solvents and may interfere with chromatographic purification.
-
Potential for Hydrolysis: The glycosidic bond in this compound can be susceptible to hydrolysis under harsh pH or high-temperature conditions, leading to the loss of the desired compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield in Crude Extract | 1. Inappropriate Solvent Polarity: The solvent may be too non-polar to effectively solubilize the polar this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for efficient mass transfer. 3. Inadequate Particle Size Reduction: Large particle sizes can limit solvent penetration into the plant material. | 1. Increase Solvent Polarity: Use a higher percentage of water in your ethanol-water mixture (e.g., 50-70% ethanol). Consider using water as the extraction solvent. 2. Optimize Extraction Parameters: Increase the extraction time and/or temperature. Refer to the experimental protocols below for starting parameters. 3. Grind the Plant Material: Reduce the particle size of the dried Eurycoma longifolia roots to a fine powder. |
| Poor Separation During Chromatography | 1. Co-elution with Other Polar Compounds: Saponins and other polar glycosides may have similar retention times to this compound. 2. Column Overload: Injecting too much crude extract onto the column can lead to broad, overlapping peaks. 3. Inappropriate Stationary or Mobile Phase: The selected chromatographic conditions may not be suitable for separating this compound from other components. | 1. Pre-purification/Fractionation: Consider a preliminary fractionation step using liquid-liquid partitioning or solid-phase extraction (SPE) to enrich the this compound fraction before final chromatographic purification. 2. Reduce Sample Load: Decrease the amount of sample injected onto the column. 3. Method Development: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase gradients to improve resolution. |
| Degradation of this compound | 1. Harsh pH Conditions: Strong acidic or basic conditions during extraction or purification can hydrolyze the glycosidic bond. 2. High Temperatures: Prolonged exposure to high temperatures can lead to thermal degradation. | 1. Maintain Neutral pH: Buffer your extraction solvent and chromatographic mobile phases to a neutral pH. 2. Use Moderate Temperatures: Avoid excessive heat during extraction and solvent evaporation. Consider using vacuum evaporation at a lower temperature. |
| Presence of Gummy/Sticky Precipitate in Extract | 1. Extraction of Polysaccharides: Water and other highly polar solvents can co-extract significant amounts of polysaccharides. | 1. Ethanol Precipitation: After initial extraction, concentrate the aqueous extract and add ethanol to precipitate the polysaccharides. The this compound should remain in the ethanol-soluble fraction. |
Data Presentation: Factors Influencing Quassinoid Extraction
The following table summarizes the impact of various parameters on the extraction of quassinoids from Eurycoma longifolia, which can be extrapolated to optimize for this compound.
| Parameter | Condition | Effect on Yield | Reference |
| Particle Size | Smaller (e.g., 0.50 - 0.99 mm) | Increased Yield | [5] |
| Temperature | 70 - 90 °C | Increased Yield (linearly for eurycomanone) | [5] |
| Solvent | 70% Ethanol | Higher saponin content than lower ethanol concentrations | [3] |
| Extraction Method | Pressurized Liquid Extraction (PLE) | Higher yield at optimal temperature (106 °C) | [4] |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | Can enhance extraction efficiency | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to enhance the extraction of polar glycosides like this compound through the use of ultrasonic energy.
-
Preparation of Plant Material:
-
Dry the roots of Eurycoma longifolia at 40-50°C until a constant weight is achieved.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% aqueous ethanol (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Isolation of Crude Extract:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with 100 mL of 70% aqueous ethanol under the same conditions.
-
Combine all the filtrates.
-
Concentrate the combined filtrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Reflux Extraction and Fractionation
This protocol uses conventional reflux extraction followed by a liquid-liquid partitioning step to enrich the this compound fraction.
-
Reflux Extraction:
-
Combine 50 g of powdered Eurycoma longifolia root with 500 mL of deionized water in a round-bottom flask.
-
Heat the mixture to a gentle boil and reflux for 2 hours.
-
Allow the mixture to cool and then filter.
-
Repeat the extraction on the residue twice more.
-
Combine the aqueous extracts and concentrate under vacuum to approximately 100 mL.
-
-
Liquid-Liquid Fractionation:
-
Transfer the concentrated aqueous extract to a separatory funnel.
-
Partition the extract sequentially with an equal volume of:
-
n-hexane (to remove non-polar compounds)
-
Ethyl acetate (to extract semi-polar compounds)
-
n-butanol (to extract polar compounds like this compound)
-
-
Collect the n-butanol fraction.
-
-
Final Processing:
-
Evaporate the n-butanol fraction to dryness under reduced pressure to yield the this compound-enriched fraction.
-
Visualizations
Caption: General workflow for this compound extraction and isolation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound: a new quassinoid-type glycoside from the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the purification of Eurycomaoside by chromatography
Welcome to the technical support center for the chromatographic purification of Eurycomaoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this bioactive quassinoid glycoside from Eurycoma longifolia.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a polar glycoside found in a complex mixture of other structurally similar quassinoids and phytochemicals within Eurycoma longifolia root extracts.[1][2] The primary challenges include:
-
Co-elution: Separation from other quassinoids, such as eurycomanone, and other glycosides which may have similar polarities and chromatographic behavior.[3]
-
Low Abundance: this compound may be present in lower concentrations compared to other major quassinoids like eurycomanone, making its isolation more difficult.
-
Compound Stability: Like many natural glycosides, this compound's stability can be sensitive to pH and temperature, potentially leading to degradation during long purification processes.[2]
-
Solubility: As a glycoside, its solubility profile requires careful selection of solvent systems for both extraction and chromatography to ensure it remains dissolved and interacts appropriately with the stationary phase.
Q2: What is a good starting strategy for purifying this compound?
A2: A multi-step strategy is generally most effective. This typically involves:
-
Solvent Extraction: An initial extraction from the plant material using a polar organic solvent or a hydroalcoholic mixture (e.g., 70% ethanol) to efficiently extract polar compounds, including glycosides.
-
Fractionation: The crude extract can be fractionated using techniques like liquid-liquid partitioning or column chromatography with adsorbent resins (e.g., styrene-divinylbenzene) to enrich the this compound-containing fraction.[4]
-
Column Chromatography: Normal-phase (silica gel) or reversed-phase (C18) column chromatography is used for further separation.[5]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) is often necessary for the final polishing step to achieve high purity, especially to separate it from close structural analogs.[5]
Q3: Which type of chromatography is better for this compound, normal-phase or reversed-phase?
A3: Both can be used, and the choice depends on the specific separation goal.
-
Normal-Phase Chromatography (e.g., Silica Gel): Useful for separating compounds based on polarity. Since this compound is a polar glycoside, it will adhere strongly to the silica. Elution would require a relatively polar mobile phase. This can be effective for removing less polar impurities.[1][6]
-
Reversed-Phase Chromatography (e.g., C18): This is the most common method for analyzing and purifying quassinoids from Eurycoma longifolia.[7][8][9] this compound, being polar, will elute relatively early. This method is excellent for separating it from non-polar compounds and for high-resolution separation from other polar compounds using gradient elution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Compound Precipitation: this compound may be precipitating on the column or in the collection tubes if the solvent is not optimal. | - Ensure the mobile phase has sufficient solubilizing power. For reversed-phase, ensure the aqueous component is not too high if the sample is dissolved in an organic solvent. - Try adding a small percentage of a compatible solvent like methanol or DMSO to your sample before injection. |
| Irreversible Adsorption: The compound may be binding too strongly to the stationary phase, especially on silica gel. | - For silica gel, increase the polarity of the mobile phase. Consider adding a small amount of methanol to your eluent. - If using silica, test for compound stability on a TLC plate to ensure it is not degrading. | |
| Compound Degradation: this compound may be unstable under the chosen conditions (e.g., acidic or basic mobile phase, high temperature). | - Evaluate the pH stability of this compound. Use buffered mobile phases to maintain a neutral pH if necessary.[2] - Avoid prolonged exposure to harsh conditions and high temperatures.[2] | |
| Poor Separation from Other Quassinoids | Inappropriate Mobile Phase: The solvent system may not have the required selectivity to resolve this compound from structurally similar compounds. | - For HPLC: Optimize the gradient elution. A shallower gradient often improves the resolution of closely eluting peaks.[7] - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities. - Add an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to sharpen peaks and improve separation.[8] |
| Column Overload: Injecting too much crude extract can cause peak broadening and loss of resolution. | - Reduce the sample load. - Perform a preliminary fractionation step to reduce the complexity of the mixture before the final HPLC purification. | |
| Broad or Tailing Peaks in HPLC | Secondary Interactions: The glycoside moiety of this compound might be interacting with active sites on the silica backbone of the stationary phase. | - Use a high-quality, end-capped C18 column. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of free silanol groups.[8] |
| High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can cause peak broadening. | - Use tubing with a small inner diameter and keep the length to a minimum. Ensure all fittings are secure. | |
| Contamination: The column or guard column may be contaminated with strongly retained compounds from previous runs. | - Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, replace the guard column or the analytical column.[10] | |
| Compound Not Eluting from the Column | Mobile Phase Too Weak: The eluent is not strong enough to move the polar this compound off the stationary phase. | - For Normal-Phase (Silica): Significantly increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). - For Reversed-Phase (C18): This is unlikely for a polar compound, but if it occurs, ensure your mobile phase is not 100% aqueous, as this can cause "phase dewetting." |
| Compound Degradation on Column: this compound may have decomposed upon contact with the stationary phase. | - Test the stability of your compound on a TLC plate coated with the same stationary phase. If it degrades, consider using a different type of stationary phase (e.g., alumina or a polymer-based resin). |
Data Presentation: Starting HPLC Conditions
The following table summarizes typical HPLC conditions used for the analysis of Eurycoma longifolia extracts containing quassinoids. These parameters serve as an excellent starting point for developing a purification method for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Shim-pack GIST C18 (4.6 x 250 mm, 5 µm)[7] | Phenomenex, Luna C18 (150 mm x 4.6 mm, 5 μm)[8] | C18 column (5 µm, 4.6 mm × 250 mm)[11] |
| Mobile Phase | A: Water + 0.1% H₃PO₄ B: Acetonitrile[7] | A: Water + 0.1% Formic Acid B: Acetonitrile[8] | A: Ultrapure water B: Methanol C: Acetonitrile[11] |
| Elution Mode | Gradient[7] | Gradient[8] | Gradient[11] |
| Flow Rate | 1.0 mL/min[7][8] | Not Specified | Not Specified |
| Column Temp. | 30 °C[7] | Not Specified | 37 °C[11] |
| Detection | 254 nm[7][8] | Not Specified | Diode Array Detector (DAD)[11] |
| Injection Volume | 10 µL[7] | Not Specified | 100 µL[11] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol describes a general procedure for obtaining a this compound-enriched fraction from raw plant material.
-
Preparation of Plant Material:
-
Obtain dried roots of Eurycoma longifolia.
-
Grind the roots into a coarse powder (approximately 20-40 mesh).
-
-
Solvent Extraction:
-
Macerate 100 g of the powdered root material in 1 L of 70% ethanol in water (v/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
-
Fractionation using Adsorbent Resin:
-
Prepare a column with a styrene-divinylbenzene synthetic resin (e.g., HP-20).
-
Dissolve the crude extract in deionized water.
-
Load the aqueous extract onto the pre-equilibrated resin column.
-
Wash the column with 2-3 column volumes of deionized water to remove highly polar compounds like sugars.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent to dryness.
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines the final purification of the enriched fraction to obtain pure this compound.
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm).
-
Prepare the mobile phases: Phase A (0.1% formic acid in water) and Phase B (acetonitrile). Degas both solvents thoroughly.
-
-
Sample Preparation:
-
Dissolve the this compound-enriched fraction from Protocol 1 in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient optimized for the separation of this compound. A suggested starting gradient is:
-
0-10 min: 5% B
-
10-50 min: 5% to 40% B
-
50-60 min: 40% to 100% B
-
60-70 min: Hold at 100% B (column wash)
-
70-80 min: Return to 5% B (re-equilibration)
-
-
Monitor the elution profile at 254 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target this compound peak using a fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing pure this compound.
-
Remove the solvent by rotary evaporation followed by lyophilization to obtain pure this compound as a solid.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Eurycomanone | 84633-29-4 [chemicalbook.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20100221370A1 - Polar organic extract of eurycoma longifolia - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Chromatographic Fingerprints of Eurycoma longifolia (Tongkat Ali) Roots Using Online Solid Phase Extraction-Liquid Chromatography (SPE-LC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability and Solubility of Eurycomaoside for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Eurycomaoside in in vitro assays. The following information addresses common challenges related to the stability and solubility of this compound, offering troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of 10-20 mM. Gentle warming and vortexing can aid in dissolution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between cell lines. It is essential to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent.
Q4: I am observing precipitation when I add my this compound working solution to the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Rapid mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Intermediate dilution: Perform a serial dilution of your stock solution in serum-free medium before adding it to the final culture volume containing serum.
-
Increase serum concentration: If your experimental design allows, increasing the serum concentration in the medium can sometimes help to solubilize the compound through protein binding.
-
Consider solubility enhancers: For biochemical assays, the use of non-ionic detergents like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help prevent aggregation.[2] However, their use in cell-based assays should be carefully evaluated for cytotoxicity.
Q5: What are the optimal storage conditions for this compound powder and stock solutions?
A5: this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. As mentioned in A2, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.
Q6: How stable is this compound in aqueous solutions at different pH, temperature, and light conditions?
A6: Specific stability data for this compound under various conditions is limited. However, glycosides, in general, can be susceptible to hydrolysis under acidic or basic conditions, and degradation can be accelerated by elevated temperatures and exposure to light.[3][4] It is advisable to prepare fresh working solutions for each experiment and to protect all solutions from direct light. A pilot stability study under your specific experimental conditions is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Assay Results
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect solutions from light. |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding the compound. If precipitation is observed, refer to the troubleshooting steps in FAQ A4. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to variability in results. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
Issue 2: Low Bioactivity or Weaker Than Expected Effect
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Assay Medium | The effective concentration of the compound in solution may be lower than the nominal concentration due to poor solubility. Consider using solubility enhancement techniques as described in FAQ A4. |
| Compound Aggregation | Aggregation can lead to non-specific activity or a loss of specific activity.[2] The inclusion of a low concentration of a non-ionic detergent (in biochemical assays) can help to mitigate this. |
| Incorrect Assay Endpoint | The selected time point for measuring the biological response may not be optimal. Perform a time-course experiment to determine the optimal incubation time. |
| Cell Line Sensitivity | The chosen cell line may not be sensitive to this compound. If possible, test the compound on a panel of different cell lines. |
Experimental Protocols
Note: The following protocols are based on general procedures for related compounds and should be optimized for this compound and your specific cell lines.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh out the required amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Gently warm the solution (up to 37°C) and vortex until the compound is completely dissolved.
-
Centrifuge the solution briefly to pellet any undissolved particulates.
-
Aliquot the clear supernatant into sterile, light-protected microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Immediately add the working solutions to the cell culture plates.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell proliferation and viability.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the 2x this compound working solutions to the respective wells.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Visualizations
While the specific signaling pathways modulated by this compound are still under investigation, studies on other quassinoids from Eurycoma longifolia, such as Eurycomanone and Eurycomalactone, have shown involvement of the NF-κB pathway.[7][8][9][10][11] It is plausible that this compound may exert its biological effects through similar mechanisms.
Hypothesized Workflow for Investigating this compound's Effect on Cell Viability
References
- 1. mdpi.com [mdpi.com]
- 2. Colloidal aggregation and the in vitro activity of traditional Chinese medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of AKT/NF-κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of AKT/NF‑κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Eurycomaoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Eurycomaoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] When analyzing this compound, which is often extracted from complex botanical or biological samples, matrix components like phospholipids, salts, and other endogenous substances can interfere with its ionization in the mass spectrometer source.
Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, with recovery values being significantly lower or higher than 100%.
-
Non-linear calibration curves.
-
Changes in the peak shape and retention time of this compound in the presence of the matrix compared to a clean standard solution.[1]
-
A significant difference in the signal intensity of a post-extraction spiked sample compared to a standard in a neat solution.
Q3: Can simply diluting my sample extract reduce matrix effects for this compound analysis?
A3: Yes, sample dilution is a straightforward approach to reduce matrix effects.[4] By diluting the sample, the concentration of interfering matrix components is lowered, which can minimize their impact on the ionization of this compound. However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) of the analytical method after dilution.[4]
Q4: What is the most effective way to correct for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is widely regarded as the most effective method to compensate for matrix effects.[2][5] The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification. When a SIL-IS for this compound is not available, a structural analog or a co-eluting internal standard can be used as an alternative, though with potentially less accuracy.[2][5] Another robust approach is the method of standard addition, which can also effectively compensate for matrix effects.[2]
Troubleshooting Guides
Issue 1: Low Analyte Response and Poor Sensitivity
This is often a result of ion suppression, a common matrix effect.
Troubleshooting Workflow
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor reproducibility in Eurycomaoside bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eurycomaoside bioactivity assays. Due to the limited availability of data specifically on this compound, this guide draws upon established protocols and findings for structurally related and co-occurring quassinoids from Eurycoma longifolia, such as eurycomanone, to provide a robust framework for addressing common experimental challenges.
Troubleshooting Guides
Poor reproducibility in bioactivity assays can arise from a multitude of factors, ranging from sample integrity to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving these issues.
Issue: High Variability or Lack of Reproducibility in Assay Results
Use the following flowchart to diagnose the potential source of the problem.
Caption: Troubleshooting workflow for inconsistent bioactivity assay results.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds like quassinoids. Here are some steps to address it:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells and cause precipitation.[1]
-
Pre-dilution: Instead of adding the concentrated DMSO stock directly to the well, first dilute it in a small volume of culture medium before adding it to the cells.
-
Solubility Enhancement: Consider using solubility-enhancing agents, such as cyclodextrins, though their effects on the assay should be validated.
-
Sonication: Briefly sonicate your stock solution to ensure it is fully dissolved before further dilution.
Q2: I am unsure about the purity and stability of my this compound sample. How can I verify this?
A2: The purity and stability of natural products are critical for reproducible results.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of your this compound sample.[2][3][4][5][6][7]
-
Stability Testing: this compound stability can be affected by factors like temperature, pH, and light exposure. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Stability in the assay medium over the experiment's duration should also be considered.
Cell Culture and Assay Protocol Issues
Q3: My assay results are inconsistent between experiments. What are the common sources of variability in the cell culture and assay protocol?
A3: Consistency is key in cell-based assays. Pay close attention to the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Uneven cell distribution is a major source of variability.
-
Reagent Preparation: Prepare fresh reagents and media for each experiment to avoid degradation.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.
-
Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.
Data Interpretation and Biological Activity
Q4: I am not observing the expected bioactivity. What could be the reason?
A4: A lack of bioactivity could be due to several factors:
-
Inappropriate Assay: The chosen assay may not be suitable for detecting the specific bioactivity of this compound. Consider using a broader, phenotype-based assay for initial screening.
-
Concentration Range: You may be testing a concentration range that is too low or too narrow. Test a wider range of concentrations.
-
Mechanism of Action: this compound may act through a different mechanism than anticipated. Research related compounds to inform your hypothesis. For instance, eurycomanone, a related quassinoid, is known to inhibit the NF-κB and MAPK signaling pathways.[8][9][10]
Q5: What are the known signaling pathways affected by Eurycoma longifolia quassinoids?
A5: Studies on major quassinoids from Eurycoma longifolia, such as eurycomanone and eurycomalactone, have shown modulation of key signaling pathways involved in inflammation and cancer.
Caption: Simplified NF-κB and MAPK signaling pathways modulated by Eurycomanone.
This diagram illustrates how Tumor Necrosis Factor-alpha (TNF-α) activates the NF-κB and MAPK pathways, leading to the expression of genes involved in inflammation and cell proliferation. Eurycomanone has been shown to inhibit these pathways, suggesting a potential mechanism for its anti-inflammatory and anticancer effects.[8][9][10][11][12][13] It is plausible that this compound may exert its bioactivity through similar mechanisms.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities (IC50 values) of various quassinoids isolated from Eurycoma longifolia against different cancer cell lines. This data can be used as a reference for designing concentration ranges for this compound bioactivity assays.
Table 1: Cytotoxicity of Eurycomanone
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | ~6 µg/mL | [14] |
| Jurkat | T-cell Leukemia | Varies (time-dependent) | [9] |
| A549 | Lung Cancer | - | [15] |
| Calu-1 | Lung Cancer | - | [11] |
| MCF-7 | Breast Cancer | 2.2 µg/mL | [16] |
| HeLa | Cervical Cancer | 4.58 | [17] |
| HT-29 | Colorectal Cancer | 1.22 | [17] |
| A2780 | Ovarian Cancer | 1.37 | [17] |
Table 2: Cytotoxicity of Eurycomalactone
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colon 26-L5 | Colon Carcinoma | 0.70 | [15] |
| B16-BL6 | Melanoma | 0.59 | [15] |
| LLC | Lewis Lung Carcinoma | 0.78 | [15] |
| A549 | Lung Adenocarcinoma | 0.73 | [15] |
| HeLa | Cervical Cancer | 1.60 | [17] |
| HT-29 | Colorectal Cancer | 2.21 | [17] |
| A2780 | Ovarian Cancer | 2.46 | [17] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible results. Below are generalized methodologies for common bioactivity assays that can be adapted for this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always validate their assays and optimize conditions for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
- 6. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inactivation of AKT/NF-κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB inhibitors from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of Antioxidant, Anticancer and Cytotoxic Properties of Eurycoma longifolia Jack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia [mdpi.com]
Technical Support Center: Optimizing Cell-Based Assays for Eurycomaoside
Welcome to the technical support center for Eurycomaoside cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a quassinoid-type glycoside isolated from the roots of Eurycoma longifolia. It is closely related to Eurycomanone, another major bioactive compound from the same plant. These compounds have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimalarial effects.[1][2][3] They are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4]
Q2: Which cell-based assays are commonly used to study this compound and its analogs?
A2: Common cell-based assays used to investigate the effects of this compound and Eurycomanone include:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cell survival. MTS and MTT assays are frequently employed for this purpose.[5][6][7][8]
-
Reporter Gene Assays: To study the compound's impact on specific signaling pathways, such as the NF-κB pathway, using luciferase reporters.[9][10][11][12][13]
-
Apoptosis Assays: To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate the compound's effect on cell cycle progression.[2]
Q3: What are the known signaling pathways affected by this compound and its related compounds?
A3: Eurycomanone, a closely related quassinoid, has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[4] It also affects the Mitogen-Activated Protein Kinase (MAPK) pathway by inhibiting the phosphorylation of p38 and JNK, and causing a delayed decrease in ERK phosphorylation.[4][14][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during cell-based assays with this compound.
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a cell-free control with this compound and the assay reagent (e.g., MTS or MTT) to check for direct chemical reduction of the substrate. If interference is observed, consider using an alternative viability assay with a different detection principle.[17]
-
-
Possible Cause: Compound precipitation in the culture medium.
-
Solution: Natural products can sometimes have limited solubility in aqueous solutions.[16][18] Visually inspect the wells for any precipitate. If observed, try dissolving the compound in a different solvent or using a lower final concentration. Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5% for DMSO).[17]
-
Issue 2: Low or no signal in the NF-κB luciferase reporter assay.
-
Possible Cause: Inefficient transfection of the reporter plasmid.
-
Solution: Optimize the transfection protocol for your cell line. This includes the ratio of DNA to transfection reagent, cell density at the time of transfection, and incubation times.
-
-
Possible Cause: Insufficient induction of the NF-κB pathway.
-
Solution: Ensure that the positive control (e.g., TNF-α) is inducing a robust luciferase signal. If not, check the activity of the inducing agent and the responsiveness of the cell line.
-
-
Possible Cause: The chosen concentration of this compound is cytotoxic.
-
Solution: Perform a cell viability assay in parallel to ensure that the concentrations of this compound used in the reporter assay are not causing significant cell death, which would lead to a decrease in the overall signal.[19]
-
Issue 3: Unexpected or inconsistent effects on signaling pathways.
-
Possible Cause: The compound may have off-target effects.
-
Solution: Natural products can interact with multiple cellular targets.[18] It is advisable to use multiple, unrelated assays to confirm a specific effect.
-
-
Possible Cause: Passage number of the cell line.
-
Solution: High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells with a low passage number and maintain consistent passaging protocols.
-
Data Presentation
Table 1: IC50 Values of Eurycomanone in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eurycomanone, a compound structurally similar to this compound, in different cancer cell lines as reported in the literature. This data can serve as a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Large Cell Lung Cancer | 1.78 | [2] |
| A549 | Small Cell Lung Cancer | 20.66 | [2] |
| HeLa | Cervical Cancer | 4.58 ± 0.090 | [1] |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [1][20] |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [1] |
| K-562 | Chronic Myeloid Leukemia | Not specified | [3] |
| T47D | Breast Cancer | 0.377 µg/mL | [3] |
| MCF-7 | Breast Cancer | 4.7 µg/mL | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures.[5][6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear bottom, black-walled tissue culture plates
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
MTS reagent
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity if available.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 20 µL of MTS reagent to each well.[6][7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol provides a general workflow for an NF-κB luciferase reporter assay.[9][10][11][12][13]
Materials:
-
Host cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution
-
Inducing agent (e.g., TNF-α)
-
Luciferase assay reagent
-
Lysis buffer
-
Opaque 96-well plates
Procedure:
-
Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into an opaque 96-well plate.
-
Allow the cells to adhere for at least 6 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce the NF-κB pathway by adding the inducing agent (e.g., TNF-α) to the wells. Include a non-induced control.
-
Incubate for the optimal induction time (typically 6-24 hours).
-
Lyse the cells by adding lysis buffer to each well and incubating for 15 minutes at room temperature.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound/Eurycomanone signaling pathway inhibition.
Experimental Workflow Diagram
References
- 1. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eurycomanol and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell viability assessment [protocols.io]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. bowdish.ca [bowdish.ca]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
strategies to minimize degradation of Eurycomaoside during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize the degradation of Eurycomaoside during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound, a quassinoid glycoside, can be influenced by several environmental factors. The primary drivers of degradation are elevated temperature, exposure to light, inappropriate pH levels, and the presence of moisture and oxygen.[1][2] High temperatures can accelerate chemical reactions leading to degradation, while light, particularly UV light, can cause photolysis.[1][2] Moisture can lead to hydrolysis of the glycosidic bond and other labile functional groups.[2] The presence of oxygen can lead to oxidative degradation.[3]
Q2: What are the optimal storage temperatures for this compound?
A2: While specific long-term stability data for pure this compound is limited, studies on the related major quassinoid from Eurycoma longifolia, Eurycomanone, show that its degradation follows first-order kinetics and the rate of degradation increases with storage temperature.[1] For general guidance, this compound, particularly in solution, should be stored at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to minimize degradation.[4][5] For lyophilized or solid forms, storage at controlled room temperature (20-25°C) may be acceptable, but cooler temperatures are always preferable for long-term stability.[6][7]
Q3: How does pH affect the stability of this compound in solution?
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules, including quassinoids, can be sensitive to light. Exposure to UV and even visible light can provide the energy to initiate degradation reactions. Therefore, it is recommended to always store this compound, both in solid form and in solution, in light-resistant containers, such as amber vials or by wrapping the container in aluminum foil.[2]
Q5: What are some recommended formulation strategies to enhance the stability of this compound?
A5: Several formulation strategies can be employed to protect this compound from degradation:
-
Lyophilization (Freeze-Drying): This process removes water from the product at a low temperature, which can significantly enhance the stability of moisture-sensitive compounds like this compound.[6][7][10] The resulting lyophilized powder should be stored in a tightly sealed container with a desiccant.
-
Encapsulation: Microencapsulation or nanoencapsulation can create a protective barrier around the this compound molecule, shielding it from moisture, oxygen, and light.[11][12]
-
Use of Antioxidants: Since oxidative degradation can be a factor, the inclusion of antioxidants in the formulation may help to preserve this compound's integrity.[3][13]
-
Inert Atmosphere: For highly sensitive applications, packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound potency in stored solid samples. | High temperature, humidity, or light exposure. | - Store samples at a lower temperature (e.g., 2-8°C or -20°C). - Store in a desiccator or with a desiccant pouch to control moisture. - Use amber vials or light-blocking containers. |
| Degradation of this compound in solution. | Inappropriate pH, temperature, or light exposure. | - Adjust the pH of the solution to a more neutral or slightly acidic range and buffer appropriately. - Prepare solutions fresh whenever possible. - Store solutions at 2-8°C or frozen, and protect from light. |
| Discoloration or change in the physical appearance of the sample. | Degradation of this compound or other components in the extract. | - This is a strong indicator of instability. Re-analyze the sample for purity and concentration. - Review storage conditions and handling procedures to identify potential causes. |
| Inconsistent results in bioassays. | Degradation of the active compound. | - Ensure the stability of your stock solutions and working solutions under the assay conditions. - Perform a stability-indicating assay to confirm the concentration of intact this compound. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides extrapolated data based on a stability study of Eurycomanone, the major quassinoid in Eurycoma longifolia, in a water extract. This data should be used as a general guide, and it is highly recommended to perform specific stability studies for your this compound formulation.
Table 1: Estimated Shelf-Life (t90) of Eurycomanone in Eurycoma longifolia Water Extract at Different Temperatures
| Temperature | Relative Humidity | Estimated Shelf-Life (t90) in Months |
| 30°C | 75% | 0.31 |
| 40°C | 75% | (Shorter than at 30°C) |
| 50°C | 75% | (Significantly shorter than at 30°C) |
Source: Adapted from a study on Eurycomanone stability.[1] The degradation was found to follow first-order kinetics.[1]
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solid Form
Objective: To evaluate the stability of solid this compound under accelerated temperature and humidity conditions.
Materials:
-
This compound (pure compound or standardized extract)
-
Stability chambers with controlled temperature and relative humidity (e.g., 40°C/75% RH)
-
Light-resistant, sealed containers (e.g., amber glass vials with screw caps)
-
Analytical method for this compound quantification (e.g., HPLC-UV)[14][15]
Procedure:
-
Accurately weigh this compound samples into the containers.
-
Place the containers in the stability chamber set to the desired accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a set of samples from the chamber.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect the samples for any changes in appearance.
-
Quantify the amount of remaining this compound using a validated analytical method.
-
Analyze the data to determine the degradation kinetics and estimate the shelf-life.
Protocol 2: pH-Dependent Stability Study of this compound in Solution
Objective: To determine the stability of this compound in solutions of different pH.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature bath or incubator
-
Light-resistant containers
-
Validated analytical method for this compound quantification
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Dilute the stock solution into each of the different pH buffers to a known final concentration.
-
Place the buffered solutions in the constant temperature bath (e.g., 25°C or 40°C), protected from light.
-
At various time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots to determine the concentration of this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate constant.
-
Generate a pH-rate profile by plotting the log of the rate constant versus pH.[8][16]
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: General workflow for an this compound stability study.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. researchgate.net [researchgate.net]
- 3. Eurycoma longifolia: Medicinal Plant in the Prevention and Treatment of Male Osteoporosis due to Androgen Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of storage temperature to the quality of freeze-dried biological products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters [mdpi.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of Male Late-Onset Hypogonadism by Natural Polyphenolic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
- 15. public.pensoft.net [public.pensoft.net]
- 16. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Eurycomaoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of Eurycomaoside in animal studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and strategies for enhancing the oral bioavailability of this compound and its aglycone, Eurycomanone.
Q1: Why is the oral bioavailability of this compound and Eurycomanone inherently low?
A1: The low oral bioavailability of this compound and Eurycomanone is primarily attributed to their poor membrane permeability and low lipid solubility.[1][2] These characteristics hinder their absorption across the gastrointestinal tract into the systemic circulation.[1][2]
Q2: What are the primary formulation strategies to improve the oral bioavailability of Eurycomanone?
A2: Two primary strategies have shown success in animal studies:
-
Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity of Eurycomanone, thereby improving its ability to traverse the lipid-rich membranes of intestinal cells.[3]
-
Lipid-Based Solid Dispersions: Incorporating Eurycomanone into a lipid-based solid dispersion can improve its dissolution and absorption.[1][2]
Q3: What kind of improvements in bioavailability have been observed with these formulations in animal studies?
A3: In rat models, a phospholipid complex of a quassinoid-rich Eurycoma longifolia extract increased the relative bioavailability to 209.20%.[3] Lipid-based solid dispersions have also demonstrated a significant improvement in intestinal absorption and oral bioavailability.[2]
Q4: Are there any known metabolic pathways that affect the bioavailability of Eurycomanone?
A4: While Eurycomanone appears to be relatively stable and not extensively metabolized by first-pass metabolism, its absorption is the primary limiting factor for its bioavailability.[4] Some studies suggest that P-glycoprotein (P-gp) mediated efflux is not a significant barrier.[1]
Section 2: Troubleshooting Guides
This section provides practical guidance for overcoming common challenges in the formulation and in vivo evaluation of this compound/Eurycomanone.
Troubleshooting Phospholipid Complex Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Complexation Rate | - Inappropriate solvent.- Suboptimal ratio of Eurycomanone to phospholipid.- Incorrect reaction temperature or time. | - Use anhydrous ethanol as the reaction solvent.[3]- Optimize the ratio of Eurycomanone to phospholipid; a ratio of approximately 1:2.28 (by weight) has been shown to be effective.[3]- Maintain a reaction temperature of around 40°C for 1 hour.[3] |
| Precipitation or Aggregation of the Complex | - Poor solubility of the complex in the chosen solvent.- Changes in temperature or pH. | - Ensure the use of a suitable organic solvent where both the drug and phospholipid are soluble during formation.[5]- After formation, the complex can be precipitated using an anti-solvent like n-hexane and then dried.[5]- Store the dried complex in an airtight, light-protected container. |
| Inconsistent Batch-to-Batch Results | - Variability in the purity of Eurycomanone or phospholipid.- Inconsistent control of reaction parameters. | - Use highly purified Eurycomanone and a consistent source of phospholipids.- Strictly control reaction time, temperature, and stirring speed. |
Troubleshooting Lipid-Based Solid Dispersion Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Drug Loading | - Low solubility of Eurycomanone in the lipid carrier. | - Select a lipid carrier with good solubilizing capacity for Eurycomanone, such as a combination of Gelucire 44/14 and Span 60.[1]- Employ the melt-fusion method to enhance drug dispersion.[1] |
| Phase Separation or Crystallization Upon Storage | - Thermodynamic instability of the amorphous solid dispersion. | - Screen for physically stable carrier combinations.- Store the solid dispersion in a cool, dry place, protected from moisture. |
| Low In Vitro Dissolution Rate | - Incomplete dispersion of the drug within the carrier matrix. | - Ensure complete melting and thorough mixing during the preparation process.- Consider using a higher ratio of hydrophilic surfactant in the formulation. |
Troubleshooting In Vivo Animal Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Plasma Concentrations Between Animals | - Inconsistent oral gavage technique.- Differences in food intake before dosing.- Physiological differences between animals. | - Ensure all personnel are properly trained in oral gavage to minimize variability in administration.- Fast animals overnight (with free access to water) before dosing to standardize gastric conditions.[6]- Use a sufficient number of animals per group to account for biological variability.[6] |
| Double-Peak Phenomenon in Pharmacokinetic Profile | - Enterohepatic recirculation.- Delayed gastric emptying. | - This has been observed with Eurycomanone and may be related to its pharmacological effects on gut motility.[2][7]- Collect blood samples over a longer period to fully characterize the pharmacokinetic profile. |
| Low or Undetectable Plasma Concentrations | - Insufficient dose.- Poor absorption of the formulation.- Analytical method not sensitive enough. | - Conduct a dose-ranging study to determine an appropriate dose.- Re-evaluate the formulation strategy to further enhance bioavailability.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for quantification in plasma.[4] |
Section 3: Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Eurycomanone in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Eurycomanone (in extract) | 50 | 330 ± 30 | 4.40 ± 0.98 | - | 10.5 | [8] |
| Eurycomanone (pure) | - | 238.3 | 2 | - | 11.8 | [4] |
| TAF2-Phospholipid Complex | - | - | - | - | 209.20 | [3] |
Table 2: Pharmacokinetic Parameters of Eurycomanone in Mice (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Eurycomanone (pure) | - | 334.7 | 2 | - | 54.9 | [4] |
Section 4: Experimental Protocols
Preparation of Eurycomanone Phospholipid Complex (Solvent Evaporation Method)
-
Dissolution: Dissolve the Eurycoma longifolia extract (standardized for Eurycomanone content) and phospholipid (e.g., soy lecithin) in anhydrous ethanol in a round-bottom flask. A drug-to-phospholipid ratio of 1:2.28 (w/w) is a good starting point.[3]
-
Reaction: Reflux the mixture at approximately 40°C with constant stirring for 1 hour.[3]
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator to obtain a solid residue.
-
Purification: To remove uncomplexed material, the residue can be treated with an anti-solvent like n-hexane, causing the phospholipid complex to precipitate.[5]
-
Drying and Storage: Filter the precipitate and dry it under vacuum. Store the final complex in a desiccator, protected from light.
Preparation of Lipid-Based Solid Dispersion (Melt-Fusion Method)
-
Melting: Melt the lipid carrier (e.g., a mixture of Gelucire 44/14 and Span 60) in a water bath at a temperature above its melting point (e.g., 60°C).[8]
-
Dispersion: Add the Eurycoma longifolia extract to the molten carrier and stir continuously for 30 minutes to ensure a homogenous dispersion.[8]
-
Cooling: Remove the mixture from the heat and continue stirring at room temperature until it solidifies into a semi-solid mass.[8]
-
Storage: Store the solid dispersion in a well-closed container at room temperature.
Protocol for Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before drug administration.[6]
-
Dosing: Administer the Eurycomanone formulation (e.g., suspended in 0.5% carboxymethylcellulose) orally via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.[9]
-
Bioanalysis: Quantify the concentration of Eurycomanone in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathways
Eurycomanone has been shown to influence key signaling pathways involved in inflammation and cell survival, which may be relevant to its overall biological activity.
Caption: Eurycomanone inhibits the NF-κB signaling pathway.[10][11][12]
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimized preparation of quassinoid-rich Eurycoma longifolia Jack phospholipid complex and its effects on oral bioavailability | Journal of Food Bioactives [isnff-jfb.com]
- 4. Bioavailability of Eurycomanone in Its Pure Form and in a Standardised Eurycoma longifolia Water Extract | MDPI [mdpi.com]
- 5. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. annexpublishers.com [annexpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interfering compounds in the analysis of Eurycomaoside
Welcome to the technical support center for the analysis of Eurycomaoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges encountered during the analysis of this complex quassinoid from Eurycoma longifolia.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of this compound?
A1: Due to the complex nature of Eurycoma longifolia extracts, several classes of compounds can interfere with the accurate quantification of this compound. These include:
-
Structurally Similar Quassinoids: Eurycoma longifolia contains a vast number of quassinoids with similar structures and polarities to this compound, such as eurycomanone and its derivatives.[1][2] For instance, 13,21-Dihydroeurycomanone is known to co-elute with eurycomanone under certain chromatographic conditions, and similar challenges can be expected with this compound and its analogues.[3]
-
Saponins: These compounds are abundant in Eurycoma longifolia and can interfere with analysis.[4]
-
Phenolic Compounds and Flavonoids: These polar compounds are often co-extracted and can cause matrix effects.
-
Alkaloids: Canthin-6-one and β-carboline alkaloids are present in the extract and may interfere with the analysis.[1]
-
Triterpenes and Steroids: These less polar compounds can also be present and interfere depending on the extraction and chromatographic methods used.[4]
Q2: What sample preparation techniques are recommended to minimize interference?
A2: A multi-step approach involving extraction and cleanup is crucial for minimizing interference.
-
Extraction: Pressurized Liquid Extraction (PLE) with water has been shown to be an efficient method for extracting eurycomanone, a related quassinoid.[5] For general laboratory use, maceration or sonication with aqueous ethanol (e.g., 50-70% ethanol) is also effective.[6]
-
Cleanup:
-
Liquid-Liquid Extraction (LLE): Partitioning the aqueous extract with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) can effectively separate compounds based on their polarity. Quassinoids are typically found in the more polar fractions.[7]
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup method. A reversed-phase C18 sorbent is commonly used to retain quassinoids while allowing more polar impurities to pass through. The retained quassinoids can then be eluted with a suitable organic solvent.
-
Q3: What are the recommended starting HPLC conditions for the analysis of this compound?
A3: A reversed-phase HPLC method is the most common approach for analyzing this compound and other quassinoids.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape.[8][9]
-
Detection: UV detection between 243 nm and 254 nm is suitable for eurycomanone and related quassinoids.[3] A photodiode array (PDA) detector is highly recommended to assess peak purity.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identification should be confirmed using multiple approaches:
-
Reference Standard: Co-injection with a certified reference standard of this compound is the most definitive method.
-
UV Spectrum: If using a PDA detector, compare the UV spectrum of the putative this compound peak with that of the reference standard.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of peaks by comparing the mass-to-charge ratio (m/z) of the analyte with the known molecular weight of this compound. LC-MS/MS can provide further structural information through fragmentation patterns.[1]
Q5: What are the potential degradation products of this compound I should be aware of?
A5: this compound, like other quassinoids, can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products that could interfere with analysis or impact product stability.[10][11] Common degradation pathways to investigate include:
-
Acid and Base Hydrolysis: Cleavage of ester or glycosidic linkages.
-
Oxidation: Degradation by oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
-
Thermal Degradation: Degradation at elevated temperatures.
Identifying these degradation products using techniques like LC-MS is crucial for developing a stability-indicating analytical method.[12]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Peaks
Symptom: The this compound peak is not baseline-separated from other peaks, or two or more components are suspected to be under a single peak.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the HPLC method: - Gradient Profile: Make the gradient shallower to increase the separation time between closely eluting peaks.[3] - Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase to alter the selectivity.[13] - Column Chemistry: If optimization of the mobile phase is insufficient, try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to exploit different separation mechanisms.[3] |
| Column Overload | Reduce the sample concentration or injection volume. Peak fronting or tailing can occur when the column is overloaded. |
| Extra-column Volume | Minimize tubing length and diameter between the injector, column, and detector to reduce peak broadening. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if performance does not improve. |
Troubleshooting Workflow for Co-elution
Caption: A step-by-step workflow for troubleshooting co-elution issues in HPLC.
Issue 2: Peak Tailing or Broadening
Symptom: The this compound peak is asymmetrical with a trailing edge (tailing) or is wider than expected (broadening).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silica | Modify the mobile phase: - Lower the pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of free silanol groups on the column packing.[13] - Increase Buffer Concentration: A higher buffer concentration can also help to mask silanol interactions. |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained matrix components. Regularly replace the guard column. |
| Column Void | A void at the column inlet can cause peak distortion. Replace the column. |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume. |
Logical Flow for Diagnosing Peak Shape Issues
Caption: A decision tree to guide the troubleshooting of poor peak shapes in HPLC.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Eurycoma longifolia Extract
This protocol provides a general procedure for cleaning up an aqueous or aqueous-ethanolic extract of Eurycoma longifolia prior to HPLC analysis of this compound. Optimization may be required based on the specific extract and analytical goals.
Materials:
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Eurycoma longifolia extract
-
SPE vacuum manifold
Procedure:
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Dilute the crude extract with water to reduce the organic solvent concentration to less than 5%.
-
Load the diluted extract onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove highly polar, unretained compounds.
-
(Optional) Wash with a weak organic solvent mixture (e.g., 5 mL of 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the retained quassinoids, including this compound, with 5 mL of methanol.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound. The extent of degradation should be targeted to be between 5-20%.[13]
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC-PDA or LC-MS method to separate and identify the degradation products.
Quantitative Data Summary
The following tables provide a summary of typical validation parameters for the HPLC analysis of quassinoids and a comparison of extraction efficiencies.
Table 1: Typical HPLC Method Validation Parameters for Quassinoid Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.999 | [9] |
| Precision (RSD%) | < 2% | [8] |
| Accuracy (Recovery %) | 95 - 105% | [8][9] |
| Limit of Detection (LOD) | Analyte and instrument dependent | |
| Limit of Quantification (LOQ) | Analyte and instrument dependent |
Table 2: Comparison of Extraction Methods for Compounds from Eurycoma longifolia
| Extraction Method | Solvent | Key Findings | Reference |
| Maceration | 50% Ethanol | Higher extraction yield compared to Soxhlet with the same solvent. | [6] |
| Soxhlet Extraction | Ethanol | - | [6] |
| Pressurized Liquid Extraction (PLE) | Water | Efficient extraction of eurycomanone. | [5] |
| Liquid-Liquid Extraction | Ethyl Acetate | Effective in concentrating saponins from the crude extract. | [4] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all analytical methods for their specific application and matrix.
References
- 1. LC-MS/MS-based metabolites of Eurycoma longifolia (Tongkat Ali) in Malaysia (Perak and Pahang) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Eurycomaoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of eurycomaoside from other quassinoids found in Eurycoma longifolia.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting quassinoids, including this compound, from Eurycoma longifolia roots?
A1: The most prevalent initial step involves solvent extraction from dried and powdered roots. Typically, a high-percentage ethanol (e.g., 95% EtOH) or methanol solution is used for extraction at room temperature or with sonication to enhance efficiency.[1][2] This is followed by concentrating the crude extract under vacuum.
Q2: Which solvents are most effective for partitioning the crude extract to enrich the quassinoid fraction?
A2: After obtaining the crude extract, it is typically suspended in water and then partitioned successively with solvents of increasing polarity. A common sequence is petroleum ether, followed by ethyl acetate, and then n-butanol.[1] The ethyl acetate-soluble fraction is often the most enriched with quassinoids like eurycomanone and this compound and is usually carried forward for further purification.[1][2][3]
Q3: What are the primary chromatographic techniques used for isolating this compound?
A3: A multi-step chromatographic approach is standard. This typically involves:
-
Silica Gel Column Chromatography: Used for initial fractionation of the enriched extract (e.g., the ethyl acetate fraction), often with a gradient elution system like chloroform-methanol.[1][2]
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for further separating fractions based on molecular size, often using methanol as the mobile phase.[1]
-
Reversed-Phase (RP) Chromatography: C18 or ODS columns are commonly used for finer separation, often with a methanol-water or acetonitrile-water gradient.[2][4]
-
High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC are crucial for the final purification of this compound to a high degree of purity.[1][5][6]
Q4: What are some of the known quassinoids that are commonly co-isolated with this compound?
A4: Due to their structural similarity, several other quassinoids are often isolated alongside this compound from Eurycoma longifolia. These include eurycomanone, 13α(21)-epoxyeurycomanone, 14,15β-dihydroxyklaineanone, longilactone, and eurycomanol.[2][3][7]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete initial extraction | Ensure the plant material is finely powdered. Increase the number of extraction cycles (e.g., from 3 to 5 times) or the duration of each extraction.[1] Consider using sonication to improve extraction efficiency.[2] |
| Loss during solvent partitioning | Ensure complete phase separation during liquid-liquid extraction to prevent loss of the target fraction. Back-extraction of the aqueous layer may also recover some product. |
| Inefficient chromatographic separation | Optimize the mobile phase gradient and flow rate for column chromatography. Ensure the column is not overloaded. |
| Degradation of the compound | Quassinoids can be sensitive to heat and pH. Avoid high temperatures during solvent evaporation and maintain a neutral pH where possible. |
Issue 2: Poor Separation of this compound from Other Quassinoids (e.g., Eurycomanone)
| Potential Cause | Troubleshooting Step |
| Insufficient resolution in column chromatography | For silica gel chromatography, a shallower gradient of the mobile phase (e.g., smaller step increases in methanol concentration) can improve separation.[8] For reversed-phase chromatography, adjusting the ratio of the aqueous and organic phases in the mobile phase is critical.[6] |
| Co-elution of structurally similar compounds | Employ orthogonal separation techniques. For example, if normal-phase chromatography provides poor separation, follow up with reversed-phase or size-exclusion chromatography.[1] The use of different stationary phases (e.g., C18 vs. phenyl-hexyl) in HPLC can also alter selectivity. |
| Inappropriate HPLC conditions | Optimize the HPLC mobile phase. For reversed-phase HPLC, a gradient of acetonitrile and water is commonly used.[1][6] Adjusting the gradient slope, flow rate, and column temperature can significantly impact resolution.[9][10] |
| Column overload | Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
Issue 3: Presence of Non-Quassinoid Impurities in the Final Product
| Potential Cause | Troubleshooting Step | | Incomplete removal of highly polar or non-polar compounds | Ensure the initial partitioning steps are effective. A preliminary wash with a non-polar solvent like petroleum ether is crucial for removing fats and waxes.[1] | | Contamination from solvents or equipment | Use high-purity (e.g., HPLC grade) solvents for all chromatographic steps. Ensure all glassware and equipment are thoroughly cleaned. | | Co-extraction of other phytochemicals | Consider a pre-purification step like precipitation with cold acetone to remove certain classes of compounds.[4] |
Quantitative Data Summary
The following tables summarize typical yields and chromatographic parameters from published studies.
Table 1: Extraction and Fractionation Yields from Eurycoma longifolia Roots
| Parameter | Value | Reference |
| Starting Material (Dried Roots) | 10 kg | [1] |
| Crude 95% Ethanol Extract | 270 g | [1] |
| Ethyl Acetate-Soluble Fraction | 95 g | [1] |
| n-Butanol Soluble Fraction | 4.5 g (from 500g roots) | [2] |
Table 2: Example HPLC Parameters for Quassinoid Separation
| Parameter | Condition | Reference |
| Method 1: Analytical HPLC | ||
| Column | C18 (Xbridge: 5 µm, 4.6 × 250 mm) | [6] |
| Mobile Phase | Acetonitrile:Water (15:85) | [6] |
| Flow Rate | 0.8 mL/min | [6] |
| Detection Wavelength | 254 nm | [6] |
| Method 2: Semi-preparative HPLC | ||
| Mobile Phase | Acetonitrile-Water (18:82, v/v) | [1] |
| Use | Purification of specific fractions | [1] |
| Method 3: Preparative HPLC | ||
| Mobile Phase | Methanol-Water (35:65, v/v) | [1] |
| Use | Final isolation of compounds | [1] |
Experimental Protocols
Protocol 1: General Extraction and Solvent Partitioning
-
Air-dry and powder the roots of Eurycoma longifolia.
-
Extract the powdered roots (e.g., 10 kg) with 95% (v/v) ethanol at room temperature five times.[1]
-
Combine the ethanol extracts and concentrate under vacuum to yield a crude extract.
-
Suspend the crude extract in water.
-
Partition the aqueous suspension successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the ethyl acetate fraction, which is enriched in quassinoids, and concentrate it for further chromatographic separation.[1]
Protocol 2: Multi-Step Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate-soluble fraction to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100, v/v) to obtain several major fractions.[1]
-
-
Sephadex LH-20 Chromatography:
-
Take a fraction of interest from the silica gel column and apply it to a Sephadex LH-20 column.
-
Elute with methanol to yield sub-fractions.[1]
-
-
Reversed-Phase (ODS) Column Chromatography:
-
Further separate fractions on an ODS column using a methanol-water gradient (e.g., from 20:80 to 100:0).[1]
-
-
Semi-Preparative and Preparative HPLC:
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Fractionation and Acetone Precipitation for Crude Saponins from Eurycoma longifolia Extract | MDPI [mdpi.com]
- 5. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN103408564A - Process for extracting and purifying eurycomanone from Eurycoma longifolia plants - Google Patents [patents.google.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
Validation & Comparative
Eurycomaoside vs. Synthetic Testosterone Boosters: A Comparative Analysis for Researchers
This guide provides a detailed comparison between eurycomaoside, a key bioactive compound from Eurycoma longifolia, and synthetic testosterone boosters, specifically Anabolic-Androgenic Steroids (AAS) and Selective Androgen Receptor Modulators (SARMs). The focus is on their mechanisms of action, comparative performance data from available literature, and associated side effect profiles, tailored for an audience in pharmaceutical research and development.
Mechanisms of Action: A Fundamental Divergence
The primary distinction lies in their approach to elevating androgenic activity. This compound and its parent extract work endogenously by stimulating the body's own testosterone production machinery, whereas synthetic boosters act exogenously by directly activating the androgen receptor.
This compound: Endogenous Testosterone Upregulation
This compound is a major quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali).[1] Its mechanism is multifaceted, primarily involving the stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. Animal studies suggest that bioactive components in E. longifolia lead to a higher release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] LH, in particular, stimulates the Leydig cells in the testes to increase testosterone synthesis.[2][[“]] Additionally, some compounds in the extract, like eurycomanone, have been shown to inhibit the aromatase enzyme, which converts testosterone to estrogen, and may also inhibit phosphodiesterase, further supporting steroidogenesis.[4]
Synthetic Testosterone Boosters: Direct Androgen Receptor Agonism
Synthetic boosters are structurally related to testosterone and function as direct agonists of the Androgen Receptor (AR).[5]
-
Anabolic-Androgenic Steroids (AAS): These are synthetic derivatives of testosterone.[6] Upon entering a cell, they bind to the AR in the cytoplasm. This hormone-receptor complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, altering gene expression to increase protein synthesis and reduce muscle catabolism.[5] This action is non-selective, affecting various tissues including muscle, bone, and reproductive organs.[5]
References
- 1. Eurycoma longifolia (Jack) Improves Serum Total Testosterone in Men: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eurycoma longifolia (Jack) Improves Serum Total Testosterone in Men: A Systematic Review and Meta-Analysis of Clinical Trials | MDPI [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for Eurycomaoside Quantification
For researchers, scientists, and drug development professionals, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of bioactive compounds like Eurycomaoside is a critical decision that impacts throughput, sensitivity, and operational costs. This guide provides an objective comparison of these two techniques, focusing on a cross-validation approach for this compound analysis, supported by established experimental data and detailed protocols.
This compound, a potent quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali), is a key marker for the standardization and quality control of herbal products. The transition from traditional HPLC methods to the more advanced UPLC technology offers significant advantages, including faster analysis times, improved resolution, and enhanced sensitivity.[1][2] UPLC systems utilize columns with sub-2 µm particles, which, when operated at high pressures, lead to more efficient separations.[2][3] This guide outlines the methodologies for both HPLC and UPLC analysis of this compound and presents a framework for their cross-validation.
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of this compound and other quassinoids.[4][5][6]
Sample Preparation
-
Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 50 µg/mL.[6]
-
Sample Extraction: For the analysis of this compound in plant material or finished products, a validated extraction method such as sonication-assisted or pressurized liquid extraction should be employed.[5][7][8] The final extract should be dissolved in methanol.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.
Proposed HPLC Method
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[6]
-
Gradient Program: A typical gradient might be:
-
0-20 min: 15-40% B
-
20-25 min: 40-70% B
-
25-30 min: 70-15% B (return to initial conditions)
-
30-35 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled at 25 °C.
Proposed UPLC Method
-
Instrument: A UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC or equivalent).[9]
-
Column: C18 column (2.1 x 100 mm, 1.7 µm particle size).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program (Scaled from HPLC):
-
0-4 min: 15-40% B
-
4-5 min: 40-70% B
-
5-5.5 min: 70-15% B (return to initial conditions)
-
5.5-6 min: 15% B (equilibration)
-
-
Flow Rate: 0.4 mL/min (scaled from the HPLC method).
-
Injection Volume: 2 µL (scaled from the HPLC method).
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
Data Presentation: Comparative Performance
The following table summarizes the expected quantitative data from the cross-validation of the HPLC and UPLC methods for the analysis of this compound.
| Performance Parameter | HPLC (Expected) | UPLC (Expected) | Rationale for Difference |
| Run Time (minutes) | ~35 | ~6 | Shorter column and higher optimal linear velocity in UPLC significantly reduce analysis time.[10] |
| System Backpressure (psi) | ~1,500 | ~9,000 | The use of sub-2 µm particles in the UPLC column results in significantly higher backpressure.[3][10] |
| Resolution (Rs) | > 1.5 | > 2.0 | The higher efficiency of the smaller particle size column in UPLC leads to better separation of closely eluting peaks.[2][10] |
| Theoretical Plates (N) | ~12,000 | ~30,000 | Smaller particle size in the UPLC column results in a significant increase in column efficiency.[2] |
| Limit of Detection (LOD) (µg/mL) | ~0.29 | ~0.05 | Increased peak concentration and reduced band broadening in UPLC enhance sensitivity.[1][6] |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.88 | ~0.15 | Similar to LOD, the improved peak shape and height in UPLC allow for more accurate quantification at lower concentrations.[1][6] |
| Solvent Consumption per Run (mL) | ~35 | ~2.4 | Lower flow rate and shorter run time in the UPLC method lead to a substantial reduction in solvent usage.[10] |
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
A flowchart illustrating the cross-validation workflow from sample preparation to data analysis for HPLC and UPLC methods.
A diagram comparing the key performance characteristics of HPLC and UPLC for this compound analysis.
Conclusion
The cross-validation of HPLC and UPLC methods for the quantification of this compound highlights the significant advantages of adopting UPLC technology. The UPLC method offers a substantial reduction in analysis time and solvent consumption while providing superior resolution and sensitivity.[1][10] While the initial investment in UPLC instrumentation is higher, the long-term benefits of increased throughput and reduced operational costs can be substantial, particularly in high-volume quality control and research environments.[1] For laboratories looking to improve efficiency and analytical performance, transitioning from HPLC to UPLC for this compound quantification is a well-justified advancement.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 4. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. uhplcs.com [uhplcs.com]
- 10. niito.kz [niito.kz]
A Comparative Analysis of Eurycomaoside and Other Natural Aphrodisiacs: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe aphrodisiacs has led to the scientific investigation of numerous natural compounds. Among these, eurycomaoside, a potent quassinoid found in the roots of Eurycoma longifolia (commonly known as Tongkat Ali), has garnered significant attention for its potential to enhance sexual function. This guide provides a comprehensive comparison of the efficacy of this compound with other prominent natural aphrodisiacs, namely Panax ginseng, Tribulus terrestris, and Lepidium meyenii (Maca). The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and methodological details to aid in research and development.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from key studies on the aphrodisiac effects of this compound (as a component of E. longifolia extract), Panax ginseng, Tribulus terrestris, and Lepidium meyenii.
Table 1: Human Clinical Trials on Erectile Function
| Substance | Dosage | Duration | Key Outcome Measure (IIEF-5 Score) | Result | Citation |
| Eurycoma longifolia (Standardized Extract) | 300 mg/day | 12 weeks | Increase in overall Erectile Function domain score of IIEF | Significant improvement (P < 0.001) compared to placebo.[1] | |
| Eurycoma longifolia (Physta®) + Concurrent Training | 200 mg/day | 6 months | Aging Male Symptoms (ADAM) score | The exercise + E. longifolia group was the only group to have decreased ADAM symptoms compared to baseline.[2] | |
| Panax ginseng (Korean red ginseng) | 900 mg, 3 times/day | 8 weeks | IIEF scores | Significant improvement in erectile performance and sexual satisfaction.[3] | |
| Panax ginseng (Tissue-cultured mountain ginseng) | 1000 mg, twice/day | 8 weeks | Total IIEF score | Significant increase from 29.78 to 39.86 (P < 0.001).[4] | |
| Tribulus terrestris | 800 mg/day | 30 days | IIEF-5 score | No significant difference compared to placebo.[5] | |
| Tribulus terrestris (Tribestan®) | 1500 mg/day | 12 weeks | IIEF score | Significant improvement compared to placebo (P < 0.0001).[6] | |
| Lepidium meyenii (Maca) | 2400 mg/day | 12 weeks | IIEF-5 score | Significant increase of 1.6 ± 1.1 compared to 0.5 ± 0.6 for placebo (P < 0.001).[7][8][9] |
IIEF-5: International Index of Erectile Function-5. A higher score indicates better erectile function.
Table 2: Human Clinical Trials on Sexual Desire and Satisfaction
| Substance | Dosage | Duration | Key Outcome Measure | Result | Citation |
| Eurycoma longifolia (Physta®) | 300 mg/day | 12 weeks | Sexual Libido (SHQ) | 14% increase by week 12.[1] | |
| Panax ginseng (Korean red ginseng) | 900 mg, 3 times/day | 8 weeks | Sexual satisfaction | Significant improvement.[3] | |
| Tribulus terrestris (Tribestan®) | 1500 mg/day | 12 weeks | Intercourse Satisfaction, Sexual Desire, Overall Satisfaction (IIEF domains) | Significant improvement in all domains compared to placebo.[6] | |
| Lepidium meyenii (Maca) | 1500 mg or 3000 mg/day | 12 weeks | Self-perceived sexual desire | Significant improvement from 8 weeks of treatment, independent of hormone levels.[10] |
SHQ: Sexual Health Questionnaire.
Table 3: Animal Studies on Sexual Behavior
| Substance | Animal Model | Dosage | Duration | Key Parameters | Result | Citation |
| Eurycoma longifolia Extract | Sexually sluggish male rats | Not specified | Not specified | Penile reflexes (quick flips, long flips, erections) | Dose-dependent and significant increase.[11] | |
| Eurycoma longifolia Extract | Inexperienced castrated male rats | Not specified | Not specified | Mounting, intromission, and ejaculation | Dose-dependent improvement in initiation of sexual actions.[12] | |
| Tribulus terrestris (Aqueous Extract) | Sexually sluggish male albino rats | 50, 100 mg/kg | 28 days | Mount frequency, intromission frequency, penile erection index | Dose-dependent improvement, more prominent with chronic administration.[12] | |
| Lepidium meyenii (Maca) | Sexually experienced and naïve rodents | Not specified | Not specified | Sexual behavior | Improvement independent of spontaneous locomotor activity.[9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Human Clinical Trial Protocol: Eurycoma longifolia
-
Study Design: A 12-week randomized, double-blind, placebo-controlled, parallel-group study.[13]
-
Participants: 109 men aged between 30 and 55 years.[13]
-
Intervention: 300 mg of a standardized water extract of Eurycoma longifolia (Physta®) or placebo administered daily.[13]
-
Outcome Measures:
-
Data Analysis: Repeated measures ANOVA was used to compare changes in the endpoints.[1]
Animal Study Protocol: Tribulus terrestris
-
Study Design: Evaluation of aphrodisiac activity in sexually sluggish male albino rats.[12]
-
Animals: Sexually sluggish male albino rats.
-
Intervention: Lyophilized aqueous extract of the dried fruits of Tribulus terrestris (LAET) administered orally at doses of 50 and 100 mg/kg. Both acute and chronic (28 days) administration were studied.[12]
-
Outcome Measures:
-
Data Analysis: Statistical analysis was performed using one-way ANOVA followed by Dunnett's multiple comparison test.[12]
Signaling Pathways and Mechanisms of Action
The aphrodisiac effects of these natural compounds are attributed to their influence on various physiological pathways.
This compound (Eurycoma longifolia)
This compound, along with other quassinoids in E. longifolia, is believed to exert its pro-aphrodisiac effects through multiple mechanisms:
-
Testosterone Biosynthesis: Evidence suggests that E. longifolia extracts can increase testosterone levels. This may be achieved by influencing the activity of key steroidogenic enzymes, such as CYP17 (17α-hydroxylase/17,20-lyase), which is involved in the conversion of pregnenolone and progesterone to DHEA and androstenedione, respectively, precursors to testosterone.[14]
Caption: Proposed mechanism of this compound on testosterone synthesis.
-
Nitric Oxide (NO) Pathway: Some studies suggest that E. longifolia may enhance erectile function by increasing the production of nitric oxide (NO). NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation in the corpus cavernosum and increased blood flow to the penis.
Caption: Potential influence of this compound on the Nitric Oxide pathway.
Panax ginseng
The primary mechanism of action for Panax ginseng in improving erectile function is believed to be its effect on the nitric oxide pathway. Ginsenosides, the active compounds in ginseng, may increase the production of nitric oxide by enhancing the activity of nitric oxide synthase (NOS).[3]
Tribulus terrestris
The exact mechanism of Tribulus terrestris is not fully elucidated. While some animal studies suggest it may increase testosterone levels, this effect has not been consistently observed in human trials.[5] It is hypothesized that its aphrodisiac effects may be mediated through other pathways, potentially involving the central nervous system or nitric oxide release.
Lepidium meyenii (Maca)
The aphrodisiac effects of Maca appear to be independent of hormonal pathways. Studies have shown that Maca improves sexual desire without altering serum levels of testosterone or estradiol.[10] The active compounds in Maca may act on the central nervous system, potentially modulating neurotransmitter systems involved in sexual desire.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of a natural aphrodisiac.
Caption: Standard workflow for a clinical trial on natural aphrodisiacs.
Conclusion
This compound, as a key active component of Eurycoma longifolia, demonstrates significant promise as a natural aphrodisiac, with clinical evidence supporting its efficacy in improving erectile function and sexual desire. Its potential mechanisms of action, including the modulation of testosterone synthesis and nitric oxide pathways, provide a strong basis for further investigation and development.
When compared to other natural aphrodisiacs, this compound appears to have a more direct and clinically substantiated effect on testosterone levels, which distinguishes it from Lepidium meyenii (Maca). While Panax ginseng also shows robust evidence for improving erectile function, its primary mechanism appears to be centered on nitric oxide production. The efficacy of Tribulus terrestris in humans remains a subject of debate, with conflicting results from clinical trials.
For researchers and drug development professionals, this compound represents a compelling lead compound. Future research should focus on dose-optimization, long-term safety profiling, and head-to-head comparative trials with other aphrodisiacs to definitively establish its position in the therapeutic landscape. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design of such future studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. examine.com [examine.com]
- 3. Ginseng and male reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiaandro.com [asiaandro.com]
- 5. Tribulus terrestris versus placebo in the treatment of erectile dysfunction: A prospective, randomized, double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy and safety of Tribulus terrestris in male sexual dysfunction-A prospective, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Subjective effects of Lepidium meyenii (Maca) extract on well‐being and sexual performances in patients with mild erectile dysfunction: a randomised, double‐blind clinical trial | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academy.miloa.eu [academy.miloa.eu]
- 10. Effect of Lepidium meyenii (MACA) on sexual desire and its absent relationship with serum testosterone levels in adult healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US20070009621A1 - Correcting systemic androgen levels using Eurycoma longifolia - Google Patents [patents.google.com]
A Comparative Guide to the Pharmacological Effects of Eurycomaoside: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Eurycomaoside, a significant bioactive quassinoid found in Eurycoma longifolia (Tongkat Ali). By presenting experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research and development.
Anti-Cancer Effects
This compound, along with other quassinoids from Eurycoma longifolia, has demonstrated notable anti-proliferative and pro-apoptotic activities against various cancer cell lines in vitro. These effects have been partially corroborated in in vivo models, suggesting a potential for its development as an anti-cancer agent.
Data Presentation: In Vitro vs. In Vivo Anti-Cancer Activity
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Model System | Human cancer cell lines (K-562, HepG2, MCF-7, HeLa, A549, A2780, HT-29) | Subcutaneous K-562 xenograft in nude mice; LNCaP mouse xenograft model | [1][2][3][4][5][6] |
| Effective Concentration/Dose | IC50 values ranging from µg/mL to µM for various extracts and purified compounds. For example, an E. longifolia fraction (TAF273) had an IC50 of 19 µg/ml on K-562 cells. Eurycomanone, a major quassinoid, showed IC50 values of 4.58 µM (HeLa), 1.22 µM (HT-29), and 1.37 µM (A2780). A standardized quassinoids composition (SQ40) inhibited LNCaP cell growth with an IC50 of 5.97 μg/mL. | Intraperitoneal administration of 50 mg/kg of TAF273 significantly inhibited tumor growth. Intraperitoneal injection of 5 and 10 mg/kg of SQ40 significantly suppressed LNCaP tumor growth. | [2][5][6][7] |
| Observed Effects | Inhibition of proliferation, induction of apoptosis, cell cycle arrest at G1 and S phases. | Significant inhibition of subcutaneous tumor growth. | [1][2][6][7] |
| Mechanism of Action | Up-regulation of p53 and Bax, down-regulation of Bcl-2, release of cytochrome C, inhibition of NF-κB. | Apoptosis induction in a p53-dependent pathway. Inhibition of androgen receptor translocation. | [1][3][6][8] |
Experimental Protocols
In Vitro Anti-Proliferative Assay (MTS Assay) [2]
-
Cell Culture: K-562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of E. longifolia fractions (e.g., TAF273).
-
Incubation: The plates were incubated for different time intervals (e.g., 24, 48, 72 hours).
-
MTS Reagent: MTS reagent was added to each well, and the plates were incubated for a further 2-4 hours.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the extract that inhibited 50% of cell growth.
In Vivo Anti-Leukemic Activity [2]
-
Animal Model: Male nude mice (e.g., BALB/c nu/nu) were used.
-
Tumor Induction: 1 x 10^7 K-562 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of the E. longifolia fraction (e.g., 50 mg/kg TAF273) for a specified period. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every few days using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Signaling Pathway for Apoptosis Induction
References
- 1. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study | PLOS One [journals.plos.org]
- 3. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Eurycomaoside's Mechanism of Action on the HPA Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current understanding of how Eurycoma longifolia and its constituents, including Eurycomaoside, are proposed to modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis. Direct independent validation of this compound's specific mechanism of action is limited in the scientific literature. Therefore, this document synthesizes findings from studies on Eurycoma longifolia extracts and its major bioactive component, eurycomanone, to infer potential mechanisms. For comparative purposes, this guide contrasts these findings with the established mechanisms of other natural compounds known to modulate HPA axis function, such as Ashwagandha and Phosphatidylserine.
Executive Summary
Eurycoma longifolia, commonly known as Tongkat Ali, has been traditionally used as an adaptogen and for enhancing male reproductive health.[[“]][2] Modern preclinical and preliminary human trials suggest that supplementation with Eurycoma longifolia extract may influence the HPA axis, primarily indicated by a reduction in cortisol levels, particularly under conditions of stress.[[“]] The proposed mechanism involves the modulation of the synthesis or release of cortisol.[[“]] However, the body of evidence is still emerging and often derived from studies with small sample sizes.[[“]]
A significant portion of the research has focused on the Hypothalamic-Pituitary-Gonadal (HPG) axis, where Eurycoma longifolia and its primary quassinoid, eurycomanone, have been shown to increase testosterone levels.[2][3][[“]] Intriguingly, some studies in young men suggest that this testosterone increase may be linked to the HPA axis, as key HPG hormones like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) remained unchanged.[3][5][6][7] This points towards a potential steroidogenic effect mediated through the HPA axis.
Direct scientific investigation into the effects of isolated eurycomanone or this compound on adrenal hormones such as cortisol is sparse.[8] This guide aims to collate the available data and present it alongside better-characterized HPA axis modulators to provide a framework for future research and development.
Comparative Data on HPA Axis Modulation
The following tables summarize quantitative data from studies on Eurycoma longifolia and comparative natural compounds.
Table 1: Effects of Eurycoma longifolia Extract on Hormonal Markers
| Compound/Extract | Dosage | Study Population | Duration | Outcome Measures | Key Findings | Citations |
| Eurycoma longifolia Extract | 600 mg/day | 32 healthy young men (24.4 ± 4.7 years) | 2 weeks | Testosterone, Free Testosterone, Estradiol, LH, FSH | Significant increase in testosterone and free testosterone. No significant changes in LH or FSH, suggesting a potential HPA axis-mediated effect. | [3][6][7] |
| Eurycoma longifolia Extract | Not specified | Not specified | 4 weeks | Salivary Cortisol | Significant reduction in salivary cortisol levels compared to placebo. | [[“]] |
| Standardised E. longifolia extract (F2) | 25 mg/kg | Male rats | Not specified | Sperm concentration, Testosterone, LH, FSH, Estrogen | Significantly increased sperm concentration and testosterone. Significantly lower plasma estrogen. | [2] |
Table 2: Comparative Effects of Other Natural HPA Axis Modulators
| Compound/Extract | Dosage | Study Population | Duration | Outcome Measures | Key Findings | Citations |
| Ashwagandha (Withania somnifera) | 125-600 mg/day | Chronically stressed adults | 8 weeks | Perceived stress, Cortisol, DHEA-S | Dose-dependent, significant reduction in perceived stress and serum cortisol levels. | [[“]][6][[“]] |
| Phosphatidylserine (from soy) | 400 mg/day | Chronically high-stressed male subjects | 6 weeks | ACTH, Salivary and Serum Cortisol | Normalized the hyper-responsivity of the HPA axis to an acute stressor, significantly reducing ACTH and cortisol responses. | [7] |
| Phosphatidylserine (bovine cortex-derived) | 800 mg/day | Healthy men | Not specified | Cortisol response to exercise | Lowered cortisol response to moderate-intensity exercise by 30%. | [10] |
Experimental Protocols
Protocol 1: Evaluation of Eurycoma longifolia on Reproductive Hormones in Young Men
-
Study Design: A placebo-controlled, double-blind, matched-paired study.
-
Participants: Thirty-two healthy males with a mean age of 24.4 ± 4.7 years.
-
Intervention: Participants received either 600 mg/day of Eurycoma longifolia or a placebo for two weeks.
-
Blood Analysis: Blood samples were collected at baseline and after the two-week intervention period. Serum was analyzed for total testosterone, free testosterone, estradiol, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and sexual hormone-binding globulin (SHBG).
-
Statistical Analysis: A repeated-measures analysis of variance (ANOVA) was used to determine significant interactions and time effects for the measured hormones.[3][6][7]
Protocol 2: Assessment of Phosphatidylserine on the HPA Axis Response to Psychosocial Stress
-
Study Design: A randomized, placebo-controlled study.
-
Participants: Chronically stressed male subjects, differentiated into high and low stress groups based on the Trier Inventory for Chronic Stress (TICS).
-
Intervention: Participants received a daily dose of a soy-based phosphatidylserine/phosphatidic acid complex (400 mg PS & 400 mg PA) or a placebo for six weeks.
-
Stress Test: Following the supplementation period, participants underwent the Trier Social Stress Test (TSST) to induce acute psychosocial stress.
-
Hormonal Analysis: Adrenocorticotropic hormone (ACTH), salivary cortisol, and serum cortisol levels were measured at multiple time points before, during, and after the TSST.
-
Statistical Analysis: Differences in hormonal responses between the treatment and placebo groups were analyzed, particularly focusing on the chronically high-stressed subjects.[7]
Signaling Pathways and Experimental Workflows
The Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is the central neuroendocrine system that regulates the body's response to stress. It involves a cascade of hormonal signals originating from the hypothalamus.
Caption: The HPA axis signaling cascade in response to stress.
Proposed Mechanism of Eurycoma longifolia on the HPA Axis
Based on current, though limited, evidence, Eurycoma longifolia is hypothesized to modulate the HPA axis, leading to a reduction in cortisol and a potential increase in adrenal androgen production, which could contribute to elevated testosterone levels.
Caption: Proposed (hypothetical) mechanism of Eurycoma longifolia on the HPA axis.
Experimental Workflow for Assessing HPA Axis Modulation
A typical experimental design to assess the impact of a compound on the HPA axis involves a controlled study with stress induction and hormonal analysis at multiple time points.
Caption: A generalized experimental workflow for HPA axis studies.
Conclusion and Future Directions
The available evidence suggests that Eurycoma longifolia extract can modulate the HPA axis, as indicated by reductions in cortisol and potential influences on adrenal steroidogenesis. However, the specific role and mechanism of action of this compound remain to be independently validated. The research landscape for Eurycoma longifolia is less developed compared to other natural adaptogens like Ashwagandha, for which a more robust body of evidence demonstrates cortisol-lowering effects.
For drug development professionals and researchers, this presents both a challenge and an opportunity. There is a clear need for well-designed, placebo-controlled clinical trials that investigate the effects of isolated and standardized this compound on the HPA axis. Such studies should employ validated stress-induction protocols and comprehensive hormonal profiling to elucidate the precise mechanism of action and establish a clear dose-response relationship. Further preclinical studies are also warranted to explore the molecular targets of this compound within the hypothalamus, pituitary, and adrenal glands.
References
- 1. consensus.app [consensus.app]
- 2. Pharmacological modulation of HPA axis in depression - new avenues for potential therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. consensus.app [consensus.app]
- 5. caringsunshine.com [caringsunshine.com]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. A soy-based phosphatidylserine/ phosphatidic acid complex (PAS) normalizes the stress reactivity of hypothalamus-pituitary-adrenal-axis in chronically stressed male subjects: a randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. consensus.app [consensus.app]
- 10. The effects of phosphatidylserine on endocrine response to moderate intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
Eurycomaoside's Anticancer Potential: A Comparative Analysis of a Key Bioactive Compound from Eurycoma longifolia
A comprehensive review of the cytotoxic and mechanistic effects of Eurycomaoside's close analogue, eurycomanone, across various cancer cell lines, providing a foundational guide for researchers and drug development professionals.
While direct and extensive research on the differential effects of this compound on various cancer cell lines is limited in the current scientific literature, a wealth of data exists for its closely related and major bioactive quassinoid, eurycomanone. Both compounds are derived from the medicinal plant Eurycoma longifolia, commonly known as Tongkat Ali.[1][2][3] This guide provides a comparative overview of the anti-cancer effects of eurycomanone to serve as a foundational reference for future investigations into this compound and other quassinoids. The data presented here on eurycomanone offers a valuable baseline for understanding the potential therapeutic applications of this class of compounds.
Comparative Cytotoxicity of Eurycomanone Across Cancer Cell Lines
Eurycomanone has demonstrated a broad spectrum of cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of eurycomanone in different cancer cell lines as reported in various studies.
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Observations |
| Leukemia | K562 | 5.7 (72h) | Eurycomanone showed dose- and time-dependent effects.[4] |
| Jurkat | 6.2 (72h) | Similar to K562 cells, viability decreased with time and concentration.[4] | |
| Lung Cancer | H460 | 1.78 µg/mL | Eurycomanone exhibited higher activity against H460 compared to A549 cells.[5] |
| A549 | 20.66 µg/mL | ||
| Breast Cancer | MCF-7 | 2.2 µg/mL | Eurycomanone was found to be relatively non-toxic to non-cancerous breast cells (MCF-10A).[1][3] |
| Cervical Cancer | HeLa | 4.58 ± 0.090 | |
| Colorectal Cancer | HT-29 | 1.22 ± 0.11 | |
| HCT116 | 20.9 (48h) | ||
| SW620 | 23.6 (48h) | ||
| SW480 | 35.8 (48h) | ||
| Ovarian Cancer | A2780 | 1.37 ± 0.13 | |
| Caov-3 | ~5-10 | ||
| Liver Cancer | HepG2 | Not specified | Eurycomanone was shown to be cytotoxic to HepG2 cells while being less toxic to normal liver cells.[1][6] |
| Melanoma | HM3KO | ~5-10 |
Mechanistic Insights: Induction of Apoptosis
The primary mechanism by which eurycomanone exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[1][[“]] This is a highly regulated process that is essential for normal tissue development and for eliminating damaged or cancerous cells.
Key molecular events in eurycomanone-induced apoptosis include:
-
Upregulation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Eurycomanone has been shown to increase the expression of p53 in cancer cells.[5][6]
-
Modulation of Bcl-2 Family Proteins: Eurycomanone alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, a key step in initiating apoptosis.
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[1]
-
DNA Fragmentation: Activated caspases lead to the fragmentation of the cell's DNA, a hallmark of apoptosis.[1][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in eurycomanone-induced apoptosis and a typical experimental workflow for evaluating the anticancer effects of a compound like this compound.
Caption: Eurycomanone-induced apoptotic signaling pathway.
Caption: A generalized experimental workflow for screening anticancer compounds.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are outlines of standard protocols used to assess the anticancer effects of compounds like eurycomanone.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of eurycomanone (or this compound) for specific time periods (e.g., 24, 48, 72 hours). A control group with no treatment is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection by Hoechst 33342 Staining
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.
-
Cell Treatment: Cells are grown on coverslips or in chamber slides and treated with the test compound for the desired time.
-
Staining: The cells are washed with phosphate-buffered saline (PBS) and then incubated with Hoechst 33342 stain (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Washing: The cells are washed again with PBS to remove excess stain.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with the compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
The available scientific evidence strongly suggests that eurycomanone, a major quassinoid from Eurycoma longifolia, possesses significant anticancer properties against a wide range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the p53-mediated pathway. While specific data on this compound is still emerging, the comprehensive data on eurycomanone provides a robust framework for future research. Further comparative studies are warranted to elucidate the specific anticancer activities of this compound and other related quassinoids, which could lead to the development of novel and effective cancer therapies.
References
- 1. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
Validating the Safety and Toxicity Profile of Purified Eurycomaoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of constituents found in Eurycoma longifolia, with a focus on informing the potential profile of purified Eurycomaoside. Due to the limited availability of direct toxicological studies on purified this compound, this document leverages extensive data from studies on various E. longifolia extracts and its major non-glycosidic quassinoid, eurycomanone. This approach allows for an informed, albeit inferred, assessment of this compound's safety.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of different Eurycoma longifolia extracts and the prominent quassinoid, eurycomanone. This comparative data is essential for contextualizing the potential toxicity of this compound.
Table 1: Acute Oral Toxicity Data
| Test Substance | Animal Model | LD50 (Lethal Dose, 50%) | Reference |
| Aqueous Extract | Mice | > 3000 mg/kg | [1] |
| Alcoholic Extract | Mice | 1500–2000 mg/kg | [1] |
| Powdered Root | Rats | > 6 g/kg | [2] |
| Quassinoid-Rich Extract (TAF273) | Female Rats | 1293 mg/kg | [3] |
| Quassinoid-Rich Extract (TAF273) | Male Rats | > 2000 mg/kg | [3] |
| Eurycomanone | Fish (96h) | 391.716 µg/kg | [4] |
Table 2: Sub-Acute and Sub-Chronic Toxicity Data
| Test Substance | Animal Model | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| Aqueous Extract (Physta®) | Wistar Rats | 90 days | > 1000 mg/kg/day | No significant changes in blood chemistry, hematology, or histopathology. | [4] |
| Powdered Root | Wistar Rats | 13 weeks | > 2 g/kg/day | No adverse effects on body weight, hematology, serum biochemistry, or organ pathology. | [2] |
| Quassinoid-Rich Extract (TAF273) | Sprague-Dawley Rats | Reproductive & Teratology Study | 100 mg/kg/day | No toxic symptoms in pregnant females or fetuses. | [3] |
| Aqueous Extract | Male Sprague-Dawley Rats | 28 days | Not determined | Hydropic changes in the liver at 1200 and 2400 mg/kg. | [5] |
Table 3: Genotoxicity Profile
| Test Substance | Assay Type | Cell Line/Animal Model | Concentration/Dose | Result | Reference |
| Powdered Root | Ames Test | S. typhimurium | Not specified | Not mutagenic | [2] |
| Powdered Root | Chromosomal Aberration | CHO-K1 cells | Not specified | Not clastogenic | [2] |
| Powdered Root | Micronucleus Assay | ICR Mice | Up to 2.0 g/kg | Not clastogenic | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summarized protocols for key experiments cited in the literature for E. longifolia extracts.
1. Acute Oral Toxicity Study (Based on OECD Guideline 420)
-
Test Animals: Healthy Wistar rats or ICR mice, typically divided into groups of both sexes.
-
Administration: A single oral gavage of the test substance at various dose levels (e.g., 1, 2, 4, 6 g/kg). A control group receives the vehicle (e.g., sterile water).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in behavior and body weight for 14 days post-administration.
-
Endpoint Analysis: At the end of the observation period, animals are euthanized for gross necropsy and, in some cases, serum biochemistry analysis.
2. Sub-Chronic Oral Toxicity Study (90-Day, Based on OECD Guideline 408)
-
Test Animals: Wistar rats, with an equal number of males and females per group.
-
Administration: Daily oral gavage of the test substance at multiple dose levels (e.g., 250, 500, 1000 mg/kg/day) for 90 consecutive days. A control group receives the vehicle.
-
In-life Monitoring: Daily observation for clinical signs of toxicity and mortality. Weekly recording of body weight, food, and water consumption.
-
Endpoint Analysis: At the end of the 90-day period, blood samples are collected for hematological and clinical biochemistry analysis. A complete necropsy is performed, and organs are weighed and examined histopathologically.
3. In Vivo Micronucleus Assay (Based on OECD Guideline 474)
-
Test Animals: Male ICR mice.
-
Administration: Oral gavage of the test substance at various doses (e.g., 0.6, 1.2, 2.0 g/kg). A negative control group receives the vehicle, and a positive control group receives a known mutagen (e.g., cyclophosphamide).
-
Sample Collection: Peripheral blood is collected from the tail vein at 24, 48, and 72 hours after administration.
-
Analysis: Blood smears are prepared and stained (e.g., with acridine orange). The frequency of micronucleated polychromatic erythrocytes (MNPCEs) is determined by fluorescence microscopy to assess chromosomal damage.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of safety and toxicity assessments for a natural product, providing a clear visual representation of the experimental processes.
Caption: Workflow for safety and toxicity assessment of a test compound.
Comparative Discussion and Inferences for this compound
The available data indicates that aqueous extracts of Eurycoma longifolia are generally well-tolerated, with high LD50 values and no significant toxicity observed in sub-chronic studies at doses up to 1000 mg/kg/day in rats.[4] In contrast, alcoholic extracts and fractions rich in quassinoids, such as the n-butanol fraction, exhibit greater toxicity.[1] One study identified eurycomanone as the most toxic component among the quassinoids tested.[6]
Given that this compound is a glycoside of a quassinoid, its toxicity profile may differ from that of its aglycone. Glycosylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which in turn affects its toxicity. Without direct studies on purified this compound, it is challenging to make a definitive statement on its safety. However, the comprehensive safety data on quassinoid-rich extracts, which contain this compound, suggests that in the context of the whole extract, the overall toxicity is low. The No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day for a quassinoid-rich extract in a reproductive toxicity study provides a conservative estimate of a safe dose for this class of compounds.[3]
Furthermore, genotoxicity studies on the powdered root of E. longifolia did not indicate any mutagenic or clastogenic potential.[2] This suggests that the constituents of the root, including this compound, are unlikely to be genotoxic.
References
- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Acute 13-Week Subchronic Toxicity and Genotoxicity of the Powdered Root of Tongkat Ali (Eurycoma longifolia Jack) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute, reproductive toxicity and two-generation teratology studies of a standardized quassinoid-rich extract of Eurycoma longifolia Jack in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imrpress.com [imrpress.com]
- 6. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Tapestry: A Comparative Guide to the Gene Expression Profiles of Quassinoids
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms of potential therapeutic compounds is paramount. This guide offers a comparative analysis of the gene and protein expression profiles of cells treated with various quassinoids, a class of natural products with promising anti-cancer properties. While data on eurycomaoside is not yet available in public databases, this guide provides a comprehensive overview of the transcriptomic and proteomic landscapes shaped by other prominent quassinoids: eurycomanone, ailanthone, brusatol, and simalikalactone D.
This guide synthesizes experimental data from multiple studies to facilitate a clear comparison of their effects on cellular pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited studies are provided. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Comparative Analysis of Quassinoid-Induced Gene and Protein Expression Changes
The following table summarizes the significant alterations in gene and protein expression observed in various cancer cell lines upon treatment with different quassinoids. This data, gathered from transcriptomic and proteomic studies, highlights the diverse molecular mechanisms employed by these compounds.
| Quassinoid | Cell Line(s) | Methodology | Key Genes/Proteins Affected | Regulation | Primary Mechanistic Insight |
| Eurycomanone | A549 (Lung Cancer) | Western Blot, RT-PCR | hnRNP A2/B1, p53, Prohibitin, Annexin 1, ERp28 | Down | Suppression of tumor markers and cancer-associated genes.[1] |
| Rat Retinal Müller Cells | qPCR | Neurotrophin-3 (NT-3) | Up | Potential neuroprotective effects.[2][3][4][5] | |
| Mouse Leydig Cells | Microarray | Cyclin-dependent kinase-like 2 (CDKL2) | Down | Regulation of cell viability. | |
| K562, Jurkat (Leukemia) | Luciferase Assay, Western Blot | NF-κB pathway components | Inhibition | Inhibition of pro-inflammatory and survival pathways.[6][7] | |
| Ailanthone | Gastric Cancer PDX | Transcriptome Sequencing | XRCC1, P23 (PTGES3) | Down | Inhibition of DNA damage repair via the Base Excision Repair (BER) pathway.[8][9][10] |
| Huh7 (Hepatocellular Carcinoma) | Western Blot | Cyclins, CDKs, p21, p27, ATM/ATR pathway proteins | Modulation | Induction of G0/G1-phase cell cycle arrest and DNA damage response.[11] | |
| Brusatol | A549 (Lung Cancer) | RNA-seq | General protein translation | Inhibition | Broad inhibition of protein synthesis, affecting short-lived proteins like NRF2 and c-Myc.[12][13][14] |
| Aggressive B-Cell Lymphomas | Western Blot | c-Myc, MCL-1 | Down | Induction of cell death, particularly in cells with high c-Myc expression.[15] | |
| Colorectal Cancer Cells | Western Blot | c-Myc, HIF-1α | Down | Inhibition of c-Myc leading to HIF-1α degradation and cell death under hypoxia.[16][17][18] | |
| Simalikalactone D | MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer) | Proteomics, Phospho-antibody array | Integrin β1 (ITGB1), p53, BAD, DAXX, AKT1, JUN, Jak/STAT pathway components | Down | Disruption of cell adhesion, migration, and apoptosis-related signaling pathways.[19][20][21][22] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the presented data. The following are detailed methodologies from the key studies cited in this guide.
Transcriptome Sequencing of Ailanthone-Treated Gastric Cancer PDX Tissues
-
Model System : Patient-derived xenograft (PDX) model of human gastric cancer.[8]
-
Treatment : Mice with established PDX tumors were treated with either ailanthone or a DMSO control.[8]
-
Sample Preparation : Tumor tissues were excised from the treated and control mice. Total RNA was extracted from the tumor samples.
-
RNA Sequencing : RNA-seq was performed on the extracted RNA to identify differentially expressed genes between the ailanthone-treated and control groups.
-
Data Analysis : The sequencing data was analyzed to identify genes with significant changes in expression. Pathway enrichment analysis was then performed to understand the biological pathways affected by ailanthone treatment.[8]
Proteomic and Phospho-antibody Array Analysis of Simalikalactone D-Treated Triple-Negative Breast Cancer Cells
-
Cell Lines : MDA-MB-468 and MDA-MB-231 human triple-negative breast cancer cell lines.[19]
-
Treatment : Cells were treated with Simalikalactone D (SKD) for 6 hours.[19]
-
Phospho-antibody Array : Cell lysates were subjected to a phospho-antibody array to analyze changes in the phosphorylation status of key signaling proteins.
-
Proteomics : For global protein expression analysis, cells were treated with SKD, and protein lysates were prepared. Tandem mass tag (TMT)-based quantitative proteomics was performed to identify differentially expressed proteins.[19][21][22]
-
Data Analysis : The data from both arrays and proteomics were analyzed to identify modulated signaling pathways and protein networks.
RNA-Sequencing of Brusatol-Treated A549 Lung Cancer Cells
-
Cell Line : A549 human non-small cell lung carcinoma cells.[12]
-
Treatment : A549 cells were treated with 40 nM brusatol for 16 hours.[12]
-
RNA Extraction : Total RNA was extracted from the treated and control cells.
-
RNA-Sequencing : RNA-sequencing analysis was performed by The Genomics and Microarray Shared Resource at the University of Colorado.[12]
-
Data Analysis : A false discovery rate (FDR) cut-off of 5% was applied to identify differentially expressed genes. Gene-set enrichment analysis was performed to compare the gene expression changes induced by brusatol with those of known protein synthesis inhibitors.[12][13][14]
Visualization of Key Signaling Pathways and Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for transcriptomic and proteomic analysis of quassinoid-treated cells.
Caption: Eurycomanone inhibits the NF-κB signaling pathway by targeting the IKK complex.
Caption: Ailanthone induces DNA damage and inhibits the Base Excision Repair pathway.
Caption: Brusatol acts as a general inhibitor of protein synthesis, leading to the depletion of short-lived oncoproteins.
References
- 1. Eurycomanone suppresses expression of lung cancer cell tumor markers, prohibitin, annexin 1 and endoplasmic reticulum protein 28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurycomanone from Eurycoma longifolia Jack upregulates neurotrophin-3 gene expression in retinal Müller cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eurycomanone from Eurycoma longifolia Jack upregulates neurotrophin-3 gene expression in retinal Müller cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ailanthone Inhibits Huh7 Cancer Cell Growth via Cell Cycle Arrest and Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Brusatol overcomes chemoresistance through inhibition of protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Brusatol-Mediated Inhibition of c-Myc Increases HIF-1α Degradation and Causes Cell Death in Colorectal Cancer under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brusatol-Mediated Inhibition of c-Myc Increases HIF-1α Degradation and Causes Cell Death in Colorectal Cancer under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Basis of Simalikalactone D Sensitivity in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Eurycomaoside: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Eurycomaoside is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a bioactive compound, this compound and its associated waste must be handled with care, following established protocols for chemical waste management.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
Safety goggles with side-shields[3]
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious clothing or lab coat[3]
2. Waste Segregation and Collection: Proper segregation of waste is the first critical step in the disposal process. Different forms of this compound waste should not be mixed and must be collected in separate, clearly labeled, and compatible containers.[4][5]
-
Solid this compound Waste: Collect unused or expired pure this compound powder in a dedicated, sealed container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid this compound Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. Halogenated and non-halogenated solvent wastes should be kept separate.[6] The container must be labeled "Hazardous Waste" with the full chemical name and approximate concentration of this compound and the solvent used.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a designated, puncture-resistant container lined with a durable plastic bag.[7] This container should also be labeled as "Hazardous Waste - Solid Lab Waste Contaminated with this compound".
3. Storage of Hazardous Waste: All hazardous waste containers must be kept closed except when adding waste.[6] They should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area must be secure, well-ventilated, and equipped with secondary containment to prevent spills.[7] Incompatible wastes must be segregated to prevent dangerous reactions.[8]
4. Arranging for Professional Disposal: Never dispose of this compound waste down the sink or in the regular trash.[4][6] Laboratories must use their institution's hazardous waste collection program.[4] This ensures that the waste is collected, transported, and disposed of by trained personnel in compliance with all regulations.[4] The material may be sent for controlled incineration in a licensed chemical destruction plant.[9]
Waste Classification and Disposal Summary
| Waste Type | Container | Disposal Stream | Key Instructions |
| Pure this compound Powder | Sealed, compatible container | Hazardous Chemical Waste (Solid) | Label clearly with "Hazardous Waste" and the chemical name. |
| This compound Solutions | Leak-proof, compatible solvent bottle | Hazardous Chemical Waste (Liquid) | Segregate halogenated and non-halogenated solvents.[6] Label with all components and concentrations. |
| Contaminated Sharps | Puncture-resistant sharps container | Hazardous Chemical Waste (Sharps) | Label as "Sharps Waste" contaminated with this compound.[7] |
| Contaminated Labware (Gloves, Tips, etc.) | Lined, puncture-resistant container | Hazardous Chemical Waste (Solid) | Label as "Solid Lab Waste" contaminated with this compound. |
| Empty this compound Containers | Original container | General Trash (after decontamination) | Triple-rinse with a suitable solvent, deface the label, and dispose of as regular waste.[6][10] The rinsate must be collected as hazardous liquid waste. |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Chemical Waste [k-state.edu]
- 7. myusf.usfca.edu [myusf.usfca.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Eurycomaoside
Essential Safety and Handling Guide for Eurycomaoside
This guide provides immediate and essential safety, handling, and disposal information for laboratory professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling analogous powdered natural products and related compounds, such as Eurycomanone.
Personal Protective Equipment (PPE)
Adherence to proper personal protective equipment protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion, particularly when handling this compound in its powdered form.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a risk of splashing.[1] | Protects against airborne powder and potential splashes of solutions containing the compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[1][2] Wear impervious clothing to prevent skin exposure.[1][3] | Prevents direct contact of the powdered compound or its solutions with the skin. |
| Respiratory Protection | If dust formation is likely, use a full-face respirator or a particulate filter respirator (e.g., N95).[1][2] | This compound as a solid may form fine dust that can become airborne during handling. |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt through disposal to minimize exposure risk.
1. Receiving and Storage:
-
Visually inspect the container for any signs of damage or leaks upon receipt.
-
Store in a tightly sealed container in a dry, well-ventilated area.[2]
2. Preparation and Handling:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Ensure all required PPE is correctly worn before handling the compound.[1]
-
Avoid the formation of dust when weighing or transferring the powder.[1][2] Use gentle scooping techniques and weigh the powder on paper within a contained space.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. During Use:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[3]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3] If irritation persists, seek medical advice. |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3] |
Spill and Disposal Plan
Proper containment and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure.
Spill Containment:
-
Evacuate personnel from the immediate spill area.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Collect spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Avoid generating dust during cleanup.
Waste Disposal:
-
Solid Waste: Collect unused powder and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.[4]
-
Final Disposal: Dispose of all chemical waste through a licensed and certified waste disposal service, adhering to all local, state, and federal regulations.[1]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
